2-(2-Methoxynaphthalen-1-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVDLDIASPYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156482-75-6 | |
| Record name | 2-(2-methoxynaphthalen-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine
This technical guide provides a comprehensive overview of a key synthetic pathway for 2-(2-methoxynaphthalen-1-yl)ethanamine, a crucial intermediate in the production of the antidepressant agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a primary amine derivative of methoxynaphthalene. Its significance lies in its role as a direct precursor to Agomelatine, a melatonergic antidepressant. The synthesis of this intermediate is a critical step in the overall manufacturing process of the drug. Several synthetic routes have been developed, often starting from readily available materials like 7-methoxy-1-tetralone.
One common and effective pathway involves the conversion of 7-methoxy-1-tetralone to (7-methoxy-1-naphthyl)acetonitrile, which is then reduced to the target primary amine. This guide will focus on a detailed, step-by-step experimental protocol for this synthesis, complete with quantitative data and a visual representation of the workflow.
Synthesis Pathway Overview
The synthesis of this compound can be achieved from 7-methoxy-1-tetralone through a multi-step process. The key transformations involve the introduction of a nitrile group, followed by aromatization and subsequent reduction of the nitrile to an amine.
A notable method involves reacting 7-methoxy-1-tetralone with acetonitrile in the presence of n-butyllithium to form an intermediate alcohol. This is then dehydrated and aromatized to yield (7-methoxy-1-naphthyl)acetonitrile. The final step is the reduction of the nitrile to the desired ethanamine.[1]
Experimental Protocols
The following protocols are based on established synthetic methods.
Step 1: Synthesis of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile
-
Reaction: 7-methoxy-1-tetralone is reacted with acetonitrile using n-butyllithium as a strong base.
-
Procedure: A solution of 7-methoxy-1-tetralone (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (a slight excess, e.g., 1.1 equivalents) is added dropwise, followed by the slow addition of acetonitrile (1.1 equivalents). The reaction mixture is stirred at this low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.[1]
Step 2: Synthesis of (7-methoxy-1-naphthyl)acetonitrile
-
Reaction: The intermediate alcohol from Step 1 is dehydrated and aromatized.
-
Procedure: The crude 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile is dissolved in a solvent such as acetic acid or toluene. Dichlorodicyanobenzoquinone (DDQ) is added, and the mixture is heated to a temperature ranging from 50°C to 150°C for 4 to 20 hours.[1] The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, for instance, by column chromatography, to give (7-methoxy-1-naphthyl)acetonitrile.
Step 3: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
-
Reaction: The nitrile group of (7-methoxy-1-naphthyl)acetonitrile is reduced to a primary amine.
-
Procedure: (7-methoxy-1-naphthyl)acetonitrile is added to a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at a temperature between 0°C and 60°C for 5 to 24 hours.[1] After the reaction is complete, it is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 2-(7-methoxynaphthalen-1-yl)ethanamine.
Quantitative Data
The following table summarizes typical yields and conditions for the synthesis pathway.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 7-Methoxy-1-tetralone | n-Butyllithium, Acetonitrile | 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | High |
| 2 | 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | Dichlorodicyanobenzoquinone (DDQ) | (7-Methoxy-1-naphthyl)acetonitrile | Good to High |
| 3 | (7-Methoxy-1-naphthyl)acetonitrile | Lithium Aluminum Hydride (LiAlH4) | 2-(7-Methoxynaphthalen-1-yl)ethanamine | High |
Note: Yields can vary based on reaction scale and specific conditions.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthesis pathway of this compound.
References
In-Depth Technical Guide: 2-(2-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-methoxynaphthalen-1-yl)ethanamine, a naphthalene-based organic compound. Due to the limited availability of detailed public data on this specific isomer, this guide also draws upon information available for closely related methoxynaphthalene ethylamine derivatives to provide a broader context for its potential properties and applications. The confirmed Chemical Abstracts Service (CAS) number for the hydrochloride salt of this compound is 156482-75-6 . This document collates available data on its chemical identity and structure, and where available, discusses potential synthetic approaches and biological activities based on related compounds.
Chemical Identity and Structure
1.1. CAS Number
The CAS number for the hydrochloride salt of this compound is 156482-75-6.[1][2][3] The CAS number for the free base has not been definitively identified in publicly accessible databases.
1.2. Chemical Structure
The chemical structure of this compound consists of a naphthalene ring substituted with a methoxy group at the 2-position and an ethylamine group at the 1-position.
Figure 1: Chemical structure of this compound.
1.3. Physicochemical Properties
| Property | Value (for 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl) |
| Molecular Formula | C₁₃H₁₅NO·HCl |
| Molecular Weight | 237.73 g/mol |
| Melting Point | 245 °C |
| Boiling Point | 383.1 °C at 760 mmHg |
| Flash Point | 185.5 °C |
| Vapor Pressure | 3.04E-06 mmHg at 25°C |
| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, general synthetic routes for related naphthalenic ethylamines often involve the reduction of a corresponding nitrile or amide precursor. A plausible synthetic pathway could be conceptualized as follows:
Figure 2: A potential synthetic workflow for this compound.
2.1. Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol based on common organic synthesis methodologies for similar compounds. This has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.
Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
-
2-Methoxynaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene) to yield 1-acetyl-2-methoxynaphthalene.
-
The reaction is typically performed at low temperatures and then allowed to warm to room temperature.
-
Work-up involves quenching with acid, extraction, and purification by chromatography.
Step 2: Reduction of the Ketone
-
The acetyl group of 1-acetyl-2-methoxynaphthalene is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) to give 1-(1-hydroxyethyl)-2-methoxynaphthalene.
Step 3: Conversion to Azide
-
The hydroxyl group is converted to a leaving group (e.g., by tosylation) and then displaced with an azide, such as sodium azide, to form 1-(1-azidoethyl)-2-methoxynaphthalene.
Step 4: Reduction of the Azide
-
The azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) or by catalytic hydrogenation to yield the final product, this compound.
Purification and Characterization:
-
The final product would require purification, likely via column chromatography or distillation.
-
Characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Biological Activity and Signaling Pathways
There is no direct, published research on the biological activity or the signaling pathways associated with this compound. However, the structural similarity of its core, a methoxy-substituted naphthalene ethylamine, to known bioactive molecules, particularly melatonin receptor agonists, suggests a potential area for investigation.
3.1. Potential as a Melatonin Receptor Agonist
Naphthalene derivatives are recognized as bioisosteres of the indole ring found in melatonin.[3] This has led to the development of naphthalenic melatonin receptor agonists, such as agomelatine.[4] These compounds typically interact with the MT1 and MT2 receptors, which are G protein-coupled receptors involved in regulating circadian rhythms.
Figure 3: Simplified signaling pathway of melatonin receptor activation.
The binding of an agonist to the MT1 or MT2 receptor typically leads to the inhibition of adenylyl cyclase via the Gαi subunit of the associated G protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes. Given its structure, it is plausible that this compound could exhibit some affinity for melatonin receptors, though its efficacy and selectivity would require experimental validation.
Conclusion and Future Directions
This compound is a compound for which basic identification in the form of a CAS number for its hydrochloride salt is available. However, a detailed public record of its synthesis, physicochemical properties, and biological activity is lacking. Based on the chemistry of related compounds, plausible synthetic routes can be proposed. Furthermore, its structural similarity to known melatonin receptor agonists suggests a potential, yet unproven, area of pharmacological relevance.
Future research on this compound would require:
-
Development and validation of a robust synthetic protocol.
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Comprehensive characterization of its physicochemical properties.
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In vitro and in vivo studies to determine its biological activity, including binding assays for melatonin receptors and other potential targets.
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Investigation into its pharmacokinetic and pharmacodynamic profiles.
This foundational work would be essential to unlock the potential of this compound for applications in drug discovery and development.
References
The Multifaceted Biological Potential of Methoxynaphthalene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methoxy group to this scaffold gives rise to methoxynaphthalene derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Methoxynaphthalene derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death (apoptosis).
A notable target for some 6-methoxynaphthalene derivatives is the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in various cancers and contributes to chemotherapy resistance.[1][2] Certain derivatives, developed from the NSAID naproxen, have shown promising inhibitory activity against the HCT-116 colon cancer cell line.[1][2][3] Another avenue of anticancer action is the induction of apoptosis. Studies on naphthalen-1-yloxyacetamide derivatives in MCF-7 breast cancer cells have shown they can trigger cell cycle arrest and apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and caspase 9.[4]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected methoxynaphthalene derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Methoxynaphthalene | (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | AKR1C3 (enzyme) | 0.106 | [5][6] |
| 6-Methoxynaphthalene | Naproxen | AKR1C3 (enzyme) | 0.180 | [5] |
| Naphthalen-1-yloxyacetamide | Conjugate 5c | MCF-7 (Breast) | 2.33 | [4] |
| Naphthalen-1-yloxyacetamide | Conjugate 5d | MCF-7 (Breast) | 3.03 | [4] |
| Naphthalene-Spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [7] |
Anti-Inflammatory Effects: Modulating Key Signaling Pathways
Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Methoxynaphthalene derivatives have been investigated for their potential to mitigate inflammatory responses. The carrageenan-induced paw edema model in rats is a standard preclinical assay used to evaluate the anti-inflammatory potential of novel compounds.[8][9] This model mimics the acute inflammatory response, allowing for the assessment of a compound's ability to reduce swelling.
The mechanism underlying the anti-inflammatory effects of these compounds often involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a master regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a generalized procedure for assessing in vivo anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are fasted overnight and divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the methoxynaphthalene derivative orally.[11]
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Properties: Combating Bacterial Pathogens
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Naphthalene derivatives, including those with methoxy substitutions, have been identified as having potential antibacterial and antifungal properties.[12] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity
The table below presents the MIC values for selected methoxynaphthalene-related compounds against various bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µM) | Reference |
| 2-Hydroxynaphthalene-1-carboxamide | Compound 13 | Staphylococcus aureus | 54.9 | [12] |
| 2-Hydroxynaphthalene-1-carboxamide | Compound 22 | Escherichia coli | 23.2 | [12] |
| 2-Hydroxynaphthalene-1-carboxamide | Compound 27 | S. aureus (Resistant) | 0.3 - 92.6 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a compound.[1][13]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Neuroprotective Potential: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Methoxynaphthalene derivatives are being explored for their neuroprotective capabilities, which often stem from their antioxidant properties and their ability to interfere with pathological processes like amyloid-beta (Aβ) peptide aggregation.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[14][15] Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. Some compounds can activate Nrf2 by interacting with its repressor protein, Keap1, thereby promoting Nrf2 translocation to the nucleus and subsequent gene expression.[14]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes modulated by methoxynaphthalene derivatives, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 12. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(2-Methoxynaphthalen-1-yl)ethanamine, a molecule of interest in medicinal chemistry and drug development. Due to the current absence of publicly available, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) and detailed experimental protocols for this specific compound, this document will focus on the general methodologies and expected spectral characteristics based on the analysis of structurally related compounds.
Predicted Spectroscopic Data
While specific experimental data for this compound is not currently available in the searched scientific literature, we can predict the expected spectral features based on its chemical structure. These predictions are valuable for guiding the analysis of future experimental work.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the naphthalene ring are expected in the range of δ 7.0-8.5 ppm. The methoxy group (-OCH₃) protons would likely appear as a singlet around δ 3.9-4.1 ppm. The two methylene groups (-CH₂CH₂-) of the ethanamine side chain would be expected as triplets in the δ 2.8-3.5 ppm region. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons of the naphthalene ring would resonate in the δ 110-140 ppm region. The carbon of the methoxy group is anticipated around δ 55-60 ppm. The two methylene carbons of the ethanamine side chain are expected in the δ 30-50 ppm range. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine would be observed in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1500-1600 cm⁻¹ range. A strong C-O stretching band for the methoxy group should be present around 1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₅NO). Common fragmentation patterns would likely involve the loss of the ethylamine side chain or the methoxy group. |
Standard Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data mentioned above. These protocols are standard in the field of organic chemistry and would be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition: Standard parameters would include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a typical sample concentration, 8 to 16 scans would be sufficient.
-
¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) would be required. Proton decoupling techniques (e.g., broadband decoupling) would be employed to simplify the spectrum and improve signal-to-noise.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the compound can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS).
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The instrument would be scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for chemical structure elucidation can be represented as a streamlined process.
Caption: Workflow for Spectroscopic Analysis.
This diagram illustrates the progression from a purified chemical sample to its structural determination through various spectroscopic techniques.
Chemical Structure and Spectroscopic Correlation
The chemical structure of this compound dictates its spectroscopic signatures.
Caption: Structure-Spectroscopy Relationship.
This diagram shows how the molecular structure of the compound gives rise to its unique NMR, IR, and MS spectral data.
solubility and stability of 2-(2-Methoxynaphthalen-1-yl)ethanamine
An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the . Given the limited publicly available experimental data for this specific compound, this document also outlines standard, validated protocols for its characterization.
Compound Overview
This compound is a naphthalene derivative. Its structure, featuring a methoxy group and an ethylamine side chain on a naphthalene core, suggests it is a lipophilic, basic compound. Understanding its solubility and stability is critical for its application in research and development, particularly for ensuring accurate dosing in biological assays and for defining suitable storage and handling conditions.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | PubChem |
| Molecular Weight | 201.27 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Data |
| Predicted logP | 2.8 - 3.2 | Chemicalize, PubChem |
| Predicted pKa | 9.9 (most basic) | Chemicalize |
Solubility Profile
Detailed experimental solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on its predicted lipophilicity (logP) and basicity (pKa), a general solubility profile can be anticipated. The compound is expected to exhibit low solubility in aqueous solutions at neutral pH and higher solubility in organic solvents and acidified aqueous solutions.
Table 2: Predicted and Qualitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Water (pH 7.4) | Very Low to Insoluble | The hydrophobic naphthalene core significantly limits aqueous solubility. |
| Aqueous HCl (pH 1-2) | Soluble | As a basic amine (pKa ≈ 9.9), it will form a more soluble hydrochloride salt at low pH. |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of lipophilic compounds. |
| Methanol | Soluble |
Stability Profile
The stability of this compound is crucial for its handling, storage, and use in experimental settings. The primary points of potential degradation are oxidation of the amine group and reactions involving the naphthalene ring system, particularly under exposure to light or strong oxidizing agents.
Key Stability Considerations:
-
pH Stability: The compound is expected to be most stable in acidic to neutral pH conditions. In highly basic solutions, the free amine may be more susceptible to oxidation.
-
Thermostability: Assess stability at various temperatures (e.g., -20°C, 4°C, ambient) to determine optimal storage conditions.
-
Photosensitivity: Naphthalene derivatives can be susceptible to photodegradation. It is recommended to handle the compound and its solutions with protection from light.
-
Oxidative Stability: The amine group can be prone to oxidation. Avoid prolonged exposure to air and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term studies.
The following diagram illustrates a typical workflow for assessing the physicochemical properties of a research compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Experimental Protocols
The following sections detail standard operating procedures for determining the .
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Selected solvent (e.g., PBS, pH 7.4)
-
2.0 mL microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a calibration curve for the compound using the selected analytical method (e.g., HPLC-UV).
-
Sample Addition: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time to equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase or DMSO) to fall within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC or LC-MS/MS method.
-
Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility.
Protocol: Solution Stability Assessment (HPLC-UV Method)
This protocol assesses the stability of the compound in a specific solvent (e.g., DMSO stock solution) over time.
Objective: To determine the degradation rate of the compound in solution under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Vials (amber glass recommended to protect from light)
-
HPLC-UV system with a stability-indicating method
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.
-
Stock Solution Preparation: Prepare an accurately concentrated stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution to determine the initial concentration and purity. This serves as the T=0 baseline.
-
Storage: Aliquot the stock solution into multiple sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, and room temperature). Protect samples from light.
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement. The results can be plotted as % remaining vs. time to determine the degradation kinetics.
The following diagram outlines the logical flow for a forced degradation study, a key component of stability testing.
Caption: Logic flow for a forced degradation study.
A Comprehensive Technical Review of 2-(2-Methoxynaphthalen-1-yl)ethanamine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxynaphthalen-1-yl)ethanamine serves as a core scaffold in the exploration of novel therapeutic agents. Its structural similarity to endogenous monoamine neurotransmitters has made it a focal point for the design of compounds targeting the central nervous system. This technical guide provides an in-depth overview of the known analogs and derivatives of this compound, with a focus on their synthesis, pharmacological activity, and mechanisms of action. The information presented herein is intended to support ongoing research and development efforts in the fields of medicinal chemistry and neuropharmacology.
Core Compound and Structural Analogs
The primary compound, this compound, is a naphthalene-based analog of phenethylamine. The majority of documented derivatives stem from the well-known agonist of melatonin receptors, Agomelatine. Agomelatine itself is the N-acetylated derivative of this compound. Other melatonin receptor agonists with a similar structural backbone include S20242 and S20329.
A significant body of research has explored the structure-activity relationships (SAR) of these compounds, leading to the development of various analogs with modified properties. These modifications primarily involve substitutions on the naphthalene ring and alterations to the ethylamine side chain.
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional activities of key analogs and derivatives at melatonin receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Agomelatine | MT1 | 0.1 | Agonist | |
| MT2 | 0.12 | Agonist | ||
| 5-HT2C | 631 | Antagonist | ||
| S20242 | MT1/MT2 | 0.06 | Agonist | |
| S20329 | MT1/MT2 | 0.1 | Agonist |
Experimental Protocols
Synthesis of N-[2-(2-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)
A common synthetic route to Agomelatine involves the following key steps:
-
Friedel-Crafts Acylation: Naphthalene is acylated with methoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1-(methoxyacetyl)naphthalene.
-
Reduction: The keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Halogenation: The hydroxyl group is converted to a halogen (e.g., chlorine) using a reagent such as thionyl chloride.
-
Cyanation: The halogen is displaced with a cyanide group using a cyanide salt (e.g., NaCN).
-
Reduction of Nitrile: The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) to give this compound.
-
Acetylation: The resulting amine is acetylated using acetic anhydride or acetyl chloride to yield the final product, Agomelatine.
Radioligand Binding Assays for Melatonin Receptors
The affinity of the compounds for MT1 and MT2 receptors is typically determined through competitive radioligand binding assays.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human MT1 or MT2 receptors are commonly used.
-
Radioligand: 2-[125I]-iodomelatonin is a widely used radioligand.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Agomelatine and its analogs primarily exert their effects through the modulation of melatonin and serotonin receptor signaling pathways.
A Comprehensive Review of 2-Methoxynaphthalene Compounds in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methoxynaphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its presence in both natural products and synthetic molecules underscores its importance as a pharmacophore. This technical guide provides a comprehensive literature review of 2-methoxynaphthalene derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Synthesis of 2-Methoxynaphthalene Derivatives
The synthesis of 2-methoxynaphthalene and its derivatives often begins with commercially available starting materials such as 2-naphthol. Standard organic reactions are employed to introduce various functional groups and build molecular complexity.
General Synthesis of the 2-Methoxynaphthalene Core
The foundational 2-methoxynaphthalene structure is typically synthesized via the methylation of 2-naphthol. A common and efficient method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base, such as sodium hydroxide, followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.[1]
Synthesis of Key Intermediates
Further functionalization of the 2-methoxynaphthalene core often proceeds through key intermediates, such as 2-acetyl-6-methoxynaphthalene and 6-bromo-2-methoxynaphthalene. These intermediates serve as versatile building blocks for a wide array of derivatives.
Experimental Protocol: Synthesis of 2-acetyl-6-methoxynaphthalene [2]
This procedure describes the Friedel-Crafts acylation of 2-methoxynaphthalene.
-
Materials: 2-methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, chloroform, methanol, concentrated hydrochloric acid, crushed ice.
-
Procedure:
-
Dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL) in a flask.
-
Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
Continue stirring in the ice bath for 2 hours after the addition is complete.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up the reaction by pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).
-
Extract the product using chloroform and wash the organic layer with water.
-
Remove the solvent and purify the crude product by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
-
Experimental Protocol: Synthesis of 6-bromo-2-methoxynaphthalene [3]
This protocol details the bromination of 2-methoxynaphthalene.
-
Materials: 2-methoxynaphthalene, bromine, glacial acetic acid, tin powder.
-
Procedure:
-
Dissolve 2-methoxynaphthalene (31.6 mmol) in glacial acetic acid (20 mL) in a three-necked flask with mechanical stirring.
-
Cool the solution in an ice bath, maintaining the temperature below 30°C.
-
Slowly add a mixture of bromine (63.2 mmol) and glacial acetic acid (10 mL) dropwise.
-
Stir the reaction at room temperature for 1 hour after the addition is complete.
-
Add water (15 mL) and heat the mixture to reflux.
-
Add tin powder (46.2 mmol) in batches and continue to reflux for 2-3 hours.
-
Cool the reaction mixture and process to isolate the 6-bromo-2-methoxynaphthalene product.
-
The following diagram illustrates a general workflow for the synthesis of bioactive 2-methoxynaphthalene derivatives, starting from 2-naphthol.
Biological Activities of 2-Methoxynaphthalene Derivatives
Derivatives of 2-methoxynaphthalene have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anti-inflammatory Activity
The 2-methoxynaphthalene scaffold is a core component of the widely used nonsteroidal anti-inflammatory drug (NSAID), Naproxen. Research has explored other derivatives for their anti-inflammatory potential. Studies have shown that compounds with the 2-methoxynaphthalene nucleus exhibit anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema assay in rats.[4] While specific COX-1/COX-2 inhibition data for many novel 2-methoxynaphthalene derivatives is not extensively published, the structural similarity to Naproxen suggests that this is a likely mechanism of action for many analogues.
Some 2-phenylnaphthalene derivatives, which can be conceptually derived from the 2-methoxynaphthalene scaffold, have been shown to exert their anti-inflammatory effects by downregulating the MAPK/NF-κB signaling pathways.[5] These compounds significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2), and inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]
The following diagram depicts the inhibitory effect of certain 2-methoxynaphthalene derivatives on the LPS-induced inflammatory signaling pathway.
Anticancer Activity
Numerous studies have highlighted the potential of 2-methoxynaphthalene derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colon, breast, and hepatocellular carcinoma.[6][7][8]
The proposed mechanisms of anticancer activity are diverse and appear to be cell-line and compound-specific. One identified mechanism involves the induction of apoptosis through the activation of ROS-mediated MAPK (JNK and p38) and STAT3 signaling pathways.[8][9] For instance, a novel 1,4-naphthoquinone derivative containing a 2-naphthalene-thio moiety was found to induce apoptosis in HepG2 human hepatocellular carcinoma cells via these pathways.[8]
The table below summarizes the in vitro anticancer activity of selected 2-methoxynaphthalene derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxynaphthalene derivatives (6b-d, 16) | HCT-116 (Colon) | Promising inhibitory activity | [10] |
| 2-Naphthaleno trans-stilbenes (5b, 5c) | Various (NCI-60 panel) | GI50 ≤ 25 nM | [11] |
| 2,4,6-trimethoxychalcone derivatives | Hela, A549, HepG2, MCF-7 | 3.204 - 45.54 | [12] |
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis in cancer cells by certain 2-methoxynaphthalene derivatives.
Antimicrobial Activity
2-Methoxynaphthalene derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial activity is influenced by the nature and position of substituents on the naphthalene ring.
For example, a series of 2-hydroxynaphthalene-1-carboxanilides, which are structurally related to 2-methoxynaphthalene, have been synthesized and evaluated for their antimicrobial activity.[13] Certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[13] The mechanism of antimicrobial action for many naphthalene derivatives is believed to involve disruption of the microbial cell membrane.[13]
The table below presents the in vitro antimicrobial activity of selected 2-methoxynaphthalene derivatives.
| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus (MRSA) | 54.9 | [13] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | S. aureus (MRSA) | 0.3 - 92.6 | [13] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 | [13] |
Experimental Protocol: In vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of 2-methoxynaphthalene derivatives.
-
Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The following diagram provides a logical workflow for the screening of 2-methoxynaphthalene derivatives for antimicrobial activity.
Conclusion
The 2-methoxynaphthalene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of anti-inflammatory, anticancer, and antimicrobial research. The synthetic accessibility and the possibility for diverse structural modifications make this an attractive platform for medicinal chemists. Future research should focus on elucidating the detailed mechanisms of action of these compounds, particularly their interactions with specific molecular targets, and on optimizing their pharmacokinetic and pharmacodynamic properties to develop novel and effective therapies for a range of diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 2-(2-Methoxynaphthalen-1-yl)ethanamine
Disclaimer: This document provides a summary of safety and handling precautions for 2-(2-Methoxynaphthalen-1-yl)ethanamine based on available data for structurally related compounds. No specific toxicological data for this compound has been identified in the searched literature[1]. Therefore, this guide should be used as a starting point, and a comprehensive risk assessment should be conducted by qualified professionals before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information presented is a synthesis of data from safety data sheets (SDS) and chemical databases for analogous compounds, including 2-methoxynaphthalene and other substituted methoxynaphthalene ethanamine derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H15NO · HCl | [2] |
| Molecular Weight | 237.729 g/mol | [2] |
| Melting Point | 245 °C | [2] |
| Boiling Point | 383.1 °C at 760 mmHg | [2] |
| Flash Point | 185.5 °C | [2] |
| Vapor Pressure | 3.04E-06 mmHg at 25°C | [2] |
| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) | [2] |
| LogP | 3.85190 | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Hazard Identification and Classification
Based on the data for 2-methoxynaphthalene, the following hazards should be considered. This substance is considered hazardous according to OSHA 29 CFR 1910.1200[1].
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation[3]. Inhalation of dusts may be damaging to the health of the individual[1].
-
Skin Contact: May cause skin irritation[3].
-
Eye Contact: May cause eye irritation[3].
-
Ingestion: Accidental ingestion may be damaging to the health of the individual[1]. May cause irritation of the digestive tract[3].
-
Chronic Exposure: Exposure to naphthalene and its congeners has been linked to cataracts in animals and workers[1].
Environmental Hazards:
-
Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1].
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[4][5][6].
-
Use only in a well-ventilated area or under a chemical fume hood[1][6].
-
Wash hands and any exposed skin thoroughly after handling[1][5][6].
-
Minimize dust generation and accumulation[3].
Storage:
-
Keep containers securely sealed when not in use[1].
-
Store away from incompatible materials such as strong oxidizing agents[4].
Exposure Controls and Personal Protection
Engineering Controls:
-
Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation location[6].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[4][6].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][6].
First Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[3][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6].
Accidental Release Measures
-
Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal[1].
-
Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Control personal contact by using protective equipment[1].
Experimental Protocols Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
Signaling Pathway Logical Relationship
The following diagram illustrates the logical relationship of hazard controls for handling this chemical, following the hierarchy of controls.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride|lookchem [lookchem.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
Methodological & Application
Synthetic Route for 2-(2-Methoxynaphthalen-1-yl)ethanamine from 2-Methoxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 2-(2-methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology starts from the readily available starting material, 2-methoxynaphthalene, and proceeds through a robust three-step sequence involving chloromethylation, cyanation, and subsequent reduction.
Introduction
This compound is a primary amine derivative of naphthalene that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of compounds with diverse biological activities. The synthetic pathway outlined herein offers a reliable and scalable method for its preparation, utilizing well-established chemical transformations.
Overall Synthetic Scheme
The synthesis of this compound from 2-methoxynaphthalene is achieved in three sequential steps:
-
Chloromethylation: Introduction of a chloromethyl group at the C1 position of 2-methoxynaphthalene.
-
Cyanation: Conversion of the chloromethyl intermediate to the corresponding acetonitrile derivative.
-
Reduction: Reduction of the nitrile functionality to the target primary amine.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene
This procedure is adapted from the chloromethylation of naphthalene.[1][2] The electron-donating methoxy group at the 2-position directs the electrophilic substitution to the activated 1-position.
Materials:
-
2-Methoxynaphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Phosphoric Acid (85%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, a mixture of 2-methoxynaphthalene (1 equivalent), paraformaldehyde (1.5 equivalents), glacial acetic acid, and phosphoric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure 1-(chloromethyl)-2-methoxynaphthalene.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 60-70 °C |
| Expected Yield | 70-80% |
Table 1: Summary of quantitative data for the synthesis of 1-(Chloromethyl)-2-methoxynaphthalene.
Step 2: Synthesis of (2-Methoxynaphthalen-1-yl)acetonitrile
This step involves a nucleophilic substitution of the chloride with a cyanide ion.
Materials:
-
1-(Chloromethyl)-2-methoxynaphthalene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
Procedure:
-
To a solution of 1-(chloromethyl)-2-methoxynaphthalene (1 equivalent) in DMSO, sodium cyanide (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours. TLC is used to monitor the reaction's progress.
-
Upon completion, the reaction mixture is poured into a large volume of water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (2-methoxynaphthalen-1-yl)acetonitrile.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Expected Yield | 85-95% |
Table 2: Summary of quantitative data for the synthesis of (2-Methoxynaphthalen-1-yl)acetonitrile.
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine using a powerful reducing agent.
Materials:
-
(2-Methoxynaphthalen-1-yl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Diethyl Ether
Procedure:
-
A solution of (2-methoxynaphthalen-1-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is monitored by TLC.
-
After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.
| Parameter | Value |
| Reaction Time | 4-6 hours (reflux) |
| Temperature | 0 °C to Reflux |
| Expected Yield | 75-85% |
Table 3: Summary of quantitative data for the synthesis of this compound.
Logical Relationship of Synthetic Steps
The synthetic route is designed as a logical progression where each step prepares a functional group necessary for the subsequent transformation.
Figure 2: Logical progression of the synthetic route.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.
-
Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Concentrated acids are corrosive and should be handled with care.
This detailed protocol provides a comprehensive guide for the synthesis of this compound. The presented route is efficient and utilizes standard organic chemistry techniques, making it suitable for both academic research and process development in the pharmaceutical industry.
References
Application Notes and Protocols for the Quantification of 2-(2-Methoxynaphthalen-1-yl)ethanamine
These application notes provide detailed methodologies for the quantitative analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols described below are based on established analytical techniques for structurally similar compounds and are intended as a starting point for method development and validation.
General Experimental Workflow
The overall process for the quantification of this compound from biological samples follows a standardized workflow, from sample acquisition to final data analysis.
Caption: General workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound. Given the structural similarity to other naphthylamine compounds, a reversed-phase HPLC method with UV detection is proposed.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical values for similar assays.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Sorbent: A hydrophilic-lipophilic balanced (HLB) or a mixed-mode cation exchange sorbent is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 1 mL of the biological sample (e.g., plasma, urine) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For potential enantiomeric separation, a chiral column such as the CHIROBIOTIC V2 could be employed.[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (or methanol) and a buffer such as 20 mM ammonium acetate.[1] A starting point could be a 70:30 (v/v) mixture of organic solvent and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV detection at approximately 230 nm, which is a common wavelength for naphthalene-containing compounds.[1]
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced sensitivity and selectivity, a GC-MS method is recommended. Due to the polar nature and low volatility of the amine group, derivatization is a mandatory step to improve chromatographic performance.[2][3][4]
Derivatization Scheme
Acylation is a common and effective derivatization strategy for primary amines prior to GC-MS analysis.[5] The reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), replaces the active hydrogen on the amine with a trifluoroacetyl group, rendering the molecule more volatile and amenable to gas chromatography.
Caption: Acylation derivatization of the target analyte for GC-MS analysis.
Quantitative Data Summary
The following table outlines the anticipated performance characteristics for the GC-MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 115% |
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Adjust the sample pH to >10 with a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and hexane).
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[6]
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 100 µL of a compatible solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID HP-5ms or equivalent, with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 10-20°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for the derivatized analyte and the internal standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
4. Calibration and Quantification
-
Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.
-
Subject the standards, QCs, and unknown samples to the entire LLE and derivatization procedure.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the unknown samples using the calibration curve.
References
- 1. HPLC Analysis of 1-(1-Naphthyl)ethylamine Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Methoxynaphthalen-1-yl)ethanamine and its Analogs as Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 2-(methoxynaphthalen-1-yl)ethanamine derivatives as versatile precursors in organic synthesis, with a primary focus on the synthesis of pharmaceutically active compounds. While specific experimental data for 2-(2-methoxynaphthalen-1-yl)ethanamine is limited in publicly available literature, the closely related isomer, 2-(7-methoxynaphthalen-1-yl)ethanamine, serves as a crucial intermediate in the synthesis of the antidepressant drug Agomelatine. This document will provide detailed protocols for the synthesis of Agomelatine as a primary example and explore potential applications for the 2-methoxy isomer based on related chemical transformations.
Application in the Synthesis of Agomelatine
The naphthalenic precursor, 2-(7-methoxynaphthalen-1-yl)ethanamine, is a key building block in the multi-step synthesis of Agomelatine, a melatonergic agonist and a 5-HT2C antagonist used for the treatment of major depressive episodes.
Experimental Workflow for Agomelatine Synthesis
The synthesis of Agomelatine from 7-methoxy-1-naphthaleneacetonitrile involves a two-step process: reduction of the nitrile to form the primary amine, followed by acylation.
Caption: Synthetic workflow for Agomelatine.
Experimental Protocols
Protocol 1: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This protocol outlines the reduction of 7-methoxy-1-naphthaleneacetonitrile to the corresponding primary amine.
| Parameter | Value | Reference |
| Starting Material | 7-Methoxy-1-naphthaleneacetonitrile | [1] |
| Reagents | Raney Nickel, Ammonia water, Ethanol, Hydrogen gas | [1] |
| Solvent | Ethanol | [1] |
| Reaction Conditions | 3-3.5 MPa H₂, 30°C, 12 hours | [1] |
| Yield | Not explicitly stated, but described as part of a high-yield process. | [1] |
Methodology:
-
In a 500 mL autoclave, combine 20 g of 7-methoxy-1-naphthaleneacetonitrile and 200 mL of ethanol.
-
Stir the mixture to ensure homogeneity.
-
Add 40 mL of ammonia water and 5 g of freshly prepared Raney nickel to the autoclave.
-
Pressurize the autoclave with hydrogen gas to 3-3.5 MPa, purging three times.
-
Stir the reaction mixture at 30°C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Raney nickel catalyst.
-
Distill the filtrate under reduced pressure to remove ethanol, yielding 2-(7-methoxynaphthalen-1-yl)ethanamine as a brown oil.[1]
Protocol 2: Synthesis of Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide)
This protocol details the acylation of 2-(7-methoxynaphthalen-1-yl)ethanamine to produce Agomelatine.
| Parameter | Value | Reference |
| Starting Material | 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride | [1] |
| Reagents | Acetyl chloride, Triethylamine | [1] |
| Solvent | Ethyl acetate | [1] |
| Reaction Conditions | -5 to 0°C, followed by stirring at room temperature for 1 hour | [1] |
| Yield | Not explicitly stated, but described as a high-yield process. | [1] |
Methodology:
-
To a 250 mL three-necked flask, add 10 g of 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride, 100 mL of ethyl acetate, and 10.6 g of triethylamine.
-
Stir the mixture for 30 minutes.
-
Cool the reaction solution to a temperature between -5°C and 0°C.
-
In a separate vessel, dissolve 4 g of acetyl chloride in 20 mL of ethyl acetate.
-
Slowly add the acetyl chloride solution dropwise to the reaction mixture, maintaining the temperature between -5°C and 0°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Add 60 mL of water and stir for 20 minutes. Separate the aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and stir for 20 minutes. Separate the aqueous layer.
-
Concentrate the organic phase under vacuum at 40°C to obtain a pale yellow solid.
-
The crude product can be further purified by recrystallization.[1]
Potential Applications of this compound
Synthesis of Betti Bases
The core structure of this compound makes it a suitable amine component for the Betti reaction, a one-pot multicomponent reaction involving a phenol (such as 2-naphthol), an aldehyde, and an amine. This reaction yields substituted aminobenzylnaphthols, which are valuable scaffolds in medicinal chemistry.
Caption: Proposed Betti reaction scheme.
Synthesis of Schiff Bases and their Derivatives
The primary amine functionality of this compound can readily react with aldehydes or ketones to form Schiff bases (imines). These compounds can serve as intermediates for the synthesis of a wide range of nitrogen-containing heterocyclic compounds or be investigated for their own biological or material properties, such as anticorrosion.
Development of Novel Melatonin Analogs
Given that the 7-methoxy isomer is a precursor to the melatonergic agonist Agomelatine, it is plausible that the 2-methoxy isomer could be utilized in the design and synthesis of novel melatonin receptor ligands. The position of the methoxy group on the naphthalene ring can significantly influence the binding affinity and selectivity for melatonin receptor subtypes (MT1 and MT2). Researchers could explore the synthesis of an analogous series of compounds to investigate the structure-activity relationship.
Conclusion
2-(Methoxynaphthalen-1-yl)ethanamine and its isomers are valuable precursors in organic synthesis, particularly in the field of medicinal chemistry. The well-documented use of the 7-methoxy isomer in the industrial synthesis of Agomelatine highlights the importance of this scaffold. While detailed applications of the 2-methoxy isomer are less reported, its chemical structure suggests significant potential for its use in multicomponent reactions to generate diverse molecular libraries and in the development of novel therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for N-acetylation of 2-(2-Methoxynaphthalen-1-yl)ethanamine
Abstract
This document provides a detailed protocol for the N-acetylation of 2-(2-Methoxynaphthalen-1-yl)ethanamine to synthesize N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, commercially known as agomelatine. Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders.[1][2][3] The described procedure is a robust and efficient method suitable for laboratory-scale synthesis, employing common and readily available reagents.
Introduction
The N-acetylation of primary amines is a fundamental and widely used transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). This protocol focuses on the specific N-acetylation of this compound. The reaction involves the treatment of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to yield the corresponding acetamide.[4] This transformation is a key step in several reported syntheses of agomelatine.[1][2][5]
The selection of the acetylating agent and reaction conditions can be optimized to ensure high yield and purity of the final product. This protocol will detail a common and reliable method using acetic anhydride.
Reaction Scheme
Where R = 2-(2-Methoxynaphthalen-1-yl)ethyl
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Various |
| Acetic Anhydride | Reagent Grade, ≥98% | Various |
| Pyridine | Anhydrous, 99.8% | Various |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various |
| Hydrochloric Acid (HCl), 1 M aqueous solution | Reagent Grade | Various |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Various |
| Brine (Saturated Sodium Chloride solution) | Reagent Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
Experimental Protocol
This protocol is based on established procedures for the N-acetylation of primary amines using acetic anhydride and a base catalyst.[6][7][8]
4.1. Reaction Setup
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).
-
Cool the solution to 0 °C using an ice-water bath.
4.2. Acetylation Reaction
-
Slowly add pyridine (1.2 eq) to the stirred solution at 0 °C.
-
In a separate container, prepare a solution of acetic anhydride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
4.3. Work-up Procedure
The work-up procedure is designed to remove excess reagents and byproducts.[9][10]
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric Acid (HCl) solution (2 x 20 mL) to remove pyridine.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.4. Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-acetylated product as a white solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.1 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Outcome | |
| Product | N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide |
| Expected Yield | >85% |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acetylation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of N-acetylation of a primary amine with acetic anhydride.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 5. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(2-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-(2-Methoxynaphthalen-1-yl)ethanamine in the construction of valuable heterocyclic scaffolds. The focus is on its application in key named reactions—the Bischler-Napieralski, Pictet-Spengler, and Ugi reactions—to generate benzo[f]isoquinoline and related structures. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antibacterial, and antifungal properties.[1][2]
Introduction
This compound is a versatile building block for the synthesis of complex heterocyclic molecules. Its β-naphthylethylamine structure makes it an ideal precursor for intramolecular cyclization reactions to form fused isoquinoline systems. The methoxy group on the naphthalene ring can influence the electronic properties and reactivity of the aromatic system, as well as the biological activity of the final products.
This document outlines detailed experimental protocols for the synthesis of representative heterocyclic compounds derived from this compound and discusses the biological relevance of the resulting scaffolds.
Synthesis of a Key Intermediate: N-(2-(2-methoxynaphthalen-1-yl)ethyl)acetamide
A common preparatory step for the Bischler-Napieralski reaction is the acylation of the primary amine. The following protocol describes the synthesis of the acetamide derivative.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C. To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of acetyl chloride (1.1 mmol) or acetic anhydride. The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford N-(2-(2-methoxynaphthalen-1-yl)ethyl)acetamide.
I. Bischler-Napieralski Reaction: Synthesis of Dihydrobenzo[f]isoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[3] When applied to N-acyl derivatives of this compound, it yields dihydrobenzo[f]isoquinolines.
Reaction Scheme:
Caption: General scheme of the Bischler-Napieralski reaction.
Experimental Protocol:
To a solution of N-(2-(2-methoxynaphthalen-1-yl)ethyl)acetamide (1.0 mmol) in a dry aprotic solvent such as toluene or acetonitrile, a dehydrating agent like phosphorus oxychloride (POCl₃, 3.0-5.0 mmol) or phosphorus pentoxide (P₂O₅, 1.5-2.5 mmol) is added.[4] The reaction mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the excess reagent is carefully quenched, often by pouring the reaction mixture onto ice. The aqueous layer is then basified with a suitable base (e.g., ammonium hydroxide or sodium carbonate) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude dihydrobenzo[f]isoquinoline can be purified by column chromatography.
Quantitative Data:
| Entry | Acyl Group (R) | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl | POCl₃ | Toluene | 110 | 4 | [Data not available in search results] |
| 2 | Benzoyl | P₂O₅ | Acetonitrile | 80 | 6 | [Data not available in search results] |
| Note: Specific yield data for the cyclization of N-acyl-2-(2-methoxynaphthalen-1-yl)ethanamine was not found in the provided search results. The table serves as a template for expected experimental variations. |
II. Pictet-Spengler Reaction: Synthesis of Tetrahydrobenzo[f]isoquinolines
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] This reaction, when performed with this compound, leads to the formation of tetrahydrobenzo[f]isoquinolines.
Reaction Scheme:
Caption: General scheme of the Pictet-Spengler reaction.
Experimental Protocol:
A solution of this compound (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., dichloromethane, toluene, or methanol) is treated with an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for a period of 4 to 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired tetrahydrobenzo[f]isoquinoline.
Quantitative Data:
| Entry | Aldehyde/Ketone (R1, R2) | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | TFA | CH₂Cl₂ | 25 | 12 | [Data not available in search results] |
| 2 | Benzaldehyde | HCl | Methanol | 65 | 8 | [Data not available in search results] |
| Note: Specific yield data for the Pictet-Spengler reaction of this compound was not found in the provided search results. The table serves as a template for expected experimental variations. |
III. Ugi Reaction: Synthesis of α-Acylamino Amide Derivatives
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of diverse α-acylamino amide scaffolds.[7] By employing this compound as the amine component, complex peptide-like structures incorporating the methoxynaphthyl moiety can be synthesized in a single step.
Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a polar solvent such as methanol or trifluoroethanol, an aldehyde (1.0 mmol) and a carboxylic acid (1.0 mmol) are added. The mixture is stirred for a short period (10-30 minutes) at room temperature. Subsequently, an isocyanide (1.0 mmol) is added, and the reaction is stirred for 24-48 hours. The reaction is typically exothermic.[8] After completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude α-acylamino amide, which can be purified by column chromatography.
Quantitative Data:
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | [Data not available in search results] |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | TFE | 48 | [Data not available in search results] |
| Note: Specific yield data for the Ugi reaction with this compound was not found in the provided search results. The table serves as a template for expected experimental variations. |
Biological Relevance and Signaling Pathways
Heterocyclic compounds containing the isoquinoline and benzo[f]isoquinoline core have demonstrated a wide range of biological activities. Notably, many isoquinoline alkaloids exhibit significant anticancer effects.[9][10]
Anticancer Activity:
Isoquinoline alkaloids can induce cell death in various cancer cell lines through mechanisms such as:
-
Apoptosis Induction: Triggering programmed cell death by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]
-
Autophagy Modulation: Influencing the cellular self-degradation process, which can lead to cancer cell death.[9]
The synthesized benzo[f]isoquinolines from this compound are synthetic analogues of these naturally occurring alkaloids and are therefore promising candidates for anticancer drug discovery.
Caption: Potential anticancer mechanisms of benzo[f]isoquinolines.
Antimicrobial Activity:
Certain benzoquinoline derivatives have also shown promising antibacterial and antifungal activities.[1] For instance, some benzo[f]quinolinium salts have demonstrated excellent activity against the fungus Candida albicans and the Gram-positive bacterium Staphylococcus aureus.[1] The mechanism of action is hypothesized to involve the inhibition of essential enzymes like ATP synthase or topoisomerase II.
Caption: Putative antimicrobial mechanisms of benzo[f]isoquinolines.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the benzo[f]isoquinoline scaffold. The Bischler-Napieralski, Pictet-Spengler, and Ugi reactions provide efficient routes to these complex molecules. The resulting compounds are of significant interest for further investigation in drug discovery, especially in the fields of oncology and infectious diseases. The provided protocols offer a foundation for the exploration and optimization of these synthetic transformations.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of Novel Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the biological activity of novel naphthalene derivatives. The methodologies outlined below are essential for identifying and characterizing the therapeutic potential of this important class of compounds.
Introduction to Naphthalene Derivatives in Drug Discovery
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The planar nature of the naphthalene ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents. This document outlines key assays to evaluate the cytotoxic, antimicrobial, and specific enzyme inhibitory activities of newly synthesized naphthalene derivatives.
Assays for Anticancer Activity
A primary focus in the development of novel naphthalene derivatives is the evaluation of their potential as anticancer agents. The following assays are fundamental for determining the cytotoxic and antiproliferative effects of these compounds on cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Table 1: Anticancer Activity of Selected Naphthalene Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Other Cell Lines | Reference |
| Naphthalene-Chalcone Hybrid (2j) | - | - | 7.8 ± 0.59 | - | - | [1] |
| Naphthalene-Chalcone Derivative (3a) | 1.42 ± 0.15 | - | - | - | - | [2] |
| Naphthalene Substituted Benzimidazole (11) | - | - | - | 0.078 - 0.625 | - | [3] |
| Naphthalene Substituted Benzimidazole (13) | - | - | - | 0.078 - 0.625 | - | [3] |
| Naphthalene-1,4-dione Analogue (21) | - | - | - | - | HEC1A (Endometrial): 1.83 | [4] |
| Naphthalene-1,4-dione Analogue (44) | - | - | - | - | HEC1A (Endometrial): 6.4 | [4] |
| Naphthalen-1-yloxyacetamide (5c) | 7.39 | - | - | - | - | [5] |
| Naphthalen-1-yloxyacetamide (5d) | 2.33 | - | - | - | - | [5] |
| Naphthalen-1-yloxyacetamide (5e) | 3.03 | - | - | - | - | [5] |
| 3-(hydrazonomethyl)naphthalene-2-ol (7) | 10.56 | 7.07 | - | - | - | [6] |
| 1,3,4-Oxadiazole-naphthalene Hybrid (5) | 9.7 | - | - | 8.8 | - | [7] |
| 1,3,4-Oxadiazole-naphthalene Hybrid (15) | - | - | - | 8.4 | - | [7] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay
Materials:
-
Naphthalene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Assays for Antimicrobial Activity
Evaluating the efficacy of novel naphthalene derivatives against pathogenic microorganisms is another critical aspect of their biological screening.
Disc Diffusion and Minimum Inhibitory Concentration (MIC) Assays
The disc diffusion (Kirby-Bauer) assay is a qualitative method used to assess the antimicrobial susceptibility of bacteria to a particular compound. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of bacteria. The compound diffuses from the disc into the agar, and if the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disc.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative assay is crucial for determining the potency of a new compound.
Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | C. krusei | Reference |
| Naphthalene-Chalcone Hybrid (2j) | 31.25 | - | - | 15.625 | 15.625 | [1][8] |
| Naphthalene-Chalcone Hybrid (2d) | - | - | - | - | - | [1][8] |
| Naphthalene-Chalcone Hybrid (2f) | - | - | - | - | - | [1][8] |
| Daldinia eschscholzii Derivative (1) | - | 6.25 | 6.25 | - | - | [9] |
| Daldinia eschscholzii Derivative (16) | - | 6.25 | - | - | - | [9] |
| Daldinia eschscholzii Derivative (17) | 6.25 (MRSA) | - | - | - | - | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Materials:
-
Naphthalene derivatives
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standard (0.5)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the naphthalene derivative onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Materials:
-
Naphthalene derivatives
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the naphthalene derivative in MHB in a 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disc diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assays
Many naphthalene derivatives exert their biological effects by inhibiting specific enzymes involved in disease pathways.
VEGFR-2 and COX Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Inhibiting VEGFR-2 is a promising strategy for cancer therapy.
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which play a role in inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.
Table 3: Enzyme Inhibitory Activity of Selected Naphthalene Derivatives (IC50 values)
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| Naphthalene-Chalcone Hybrid (2j) | VEGFR-2 | 0.098 ± 0.005 µM | [1] |
| 3-(hydrazonomethyl)naphthalene-2-ol (7) | VEGFR-2 | 37 nM | [6] |
| 2-Naphthamide Derivative (80) | VEGFR-2 | 0.384 µM | [11] |
| Pyrazole Clubbed Thiazole (5h) | COX-1 | 38.76 nM | [12] |
| Pyrazole Clubbed Thiazole (5m) | COX-2 | 87.74 nM | [12] |
Experimental Protocol: VEGFR-2 Kinase Assay (Example)
This protocol is based on a generic kinase activity assay format and may need optimization for specific naphthalene derivatives.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Naphthalene derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Compound Addition: Add the naphthalene derivatives at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening novel naphthalene derivatives for biological activity.
Caption: Workflow for screening novel naphthalene derivatives.
STAT3 Signaling Pathway
Several naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis.[13][14]
Caption: Inhibition of the STAT3 signaling pathway.
By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively screen and characterize the biological activities of novel naphthalene derivatives, paving the way for the development of new and improved therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-methoxynaphthalen-1-yl)ethanamine, a key intermediate in the production of various active pharmaceutical ingredients.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the common route involving the reduction of 2-(2-methoxynaphthalen-1-yl)acetonitrile.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (Raney Nickel) or reducing agent (e.g., LiAlH₄). | - For Raney Nickel, ensure it is freshly prepared or properly activated and stored. Avoid exposure to air, as it can be pyrophoric when dry.[1] - For LiAlH₄, use a fresh bottle or test the activity of the current batch. Ensure anhydrous reaction conditions, as LiAlH₄ reacts violently with water.[2] |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate catalyst contact with the substrate.[3] - For chemical reductions, consider increasing the reaction time or temperature, or adding a slight excess of the reducing agent. | |
| Formation of Secondary/Tertiary Amine Impurities | A common side reaction during the catalytic hydrogenation of nitriles.[4][5] | - Perform the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia).[3][4] The ammonia competes with the primary amine product in reacting with the intermediate imine, thus minimizing the formation of secondary amines. |
| Reaction Stalls (Catalytic Hydrogenation) | Catalyst poisoning. | - Ensure the starting materials and solvent are of high purity and free from sulfur or other catalyst poisons. - Increase the catalyst loading. |
| Difficult Filtration of Raney Nickel | Fine particle size of the catalyst. | - Use a filter aid such as Celite to create a filter bed. This will prevent the fine catalyst particles from clogging the filter paper.[6] - Keep the catalyst wet with solvent during filtration to prevent it from becoming pyrophoric.[1] |
| Product is an Emulsion During Aqueous Workup | Formation of salts and colloidal metal hydroxides (especially after LiAlH₄ reduction). | - Add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir until the emulsion breaks. - Alternatively, perform a careful, slow, sequential addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts in a granular form that is easier to filter. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic route is the reduction of 2-(2-methoxynaphthalen-1-yl)acetonitrile. This reduction is typically achieved through two primary methods:
-
Catalytic Hydrogenation: This method often employs Raney Nickel as the catalyst under a hydrogen atmosphere.[1][3] To suppress the formation of secondary and tertiary amine by-products, the reaction is commonly carried out in the presence of ammonia.[3][4]
-
Chemical Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF) are effective for this transformation.[7][8][9] Borane complexes are also a viable alternative.[4]
Q2: How can I prepare the precursor, 2-(2-methoxynaphthalen-1-yl)acetonitrile?
A2: The nitrile precursor is typically synthesized from 1-(chloromethyl)-2-methoxynaphthalene via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. The starting chloromethyl compound can be prepared from 2-methoxynaphthalene.
Q3: What are the typical yields I can expect?
A3: Yields are highly dependent on the chosen method, reaction scale, and optimization of conditions. However, for analogous multi-step syntheses leading to similar amine intermediates, yields for the reduction step are often reported in the range of 80-95% under optimized conditions. For instance, a synthesis of a related amine involved the reduction of an azide with Zn/NH₄Cl, affording the product in 89% yield.[10]
Q4: What are the critical safety precautions when working with Raney Nickel and LiAlH₄?
A4:
-
Raney Nickel: It is often pyrophoric, meaning it can ignite spontaneously in the air, especially when dry.[1] Always handle it as a slurry in a solvent (e.g., water or ethanol) and under an inert atmosphere if possible.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, water-sensitive reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Q5: How should the final product be purified?
A5: After the reaction, a standard aqueous workup is performed to remove the catalyst and by-products. The crude amine can then be purified by:
-
Distillation under reduced pressure.
-
Crystallization of its salt form: The amine can be converted to a stable salt, such as the hydrochloride salt, by treating the free base with HCl. The resulting salt can then be purified by recrystallization.
-
Column chromatography: While less common for simple amines on a large scale, silica gel chromatography can be used for small-scale purification.[11]
Data Presentation
Table 1: Comparison of Reduction Methods for Nitrile to Primary Amine
| Method | Reagents & Conditions | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol/Ammonia, 60°C, High Pressure (e.g., 300 atm)[3] | - High yield and selectivity with ammonia. - Cleaner reaction profile. - Cost-effective for large scale. | - Requires specialized high-pressure equipment. - Raney Nickel is pyrophoric and requires careful handling.[1] - Potential for catalyst poisoning. | - Addition of ammonia is crucial to prevent secondary/tertiary amine formation.[4] - Efficient stirring is necessary. |
| Chemical Reduction | LiAlH₄, Anhydrous Diethyl Ether or THF, followed by aqueous workup.[7][9] | - Does not require high-pressure apparatus. - Generally fast and high-yielding. | - LiAlH₄ is highly reactive and water-sensitive. - Requires strictly anhydrous conditions. - Workup can be challenging due to the formation of aluminum salt emulsions. | - Use of fresh, active LiAlH₄ is critical. - Proper quenching procedure is essential for safety and ease of product isolation. |
Experimental Protocols
Protocol 1: Reduction of 2-(2-methoxynaphthalen-1-yl)acetonitrile using Catalytic Hydrogenation
Materials:
-
2-(2-methoxynaphthalen-1-yl)acetonitrile
-
Ethanol (saturated with ammonia)
-
Raney Nickel (as a slurry in water or ethanol)
-
High-pressure autoclave/hydrogenator
Procedure:
-
In a suitable high-pressure autoclave, prepare a solution of 2-(2-methoxynaphthalen-1-yl)acetonitrile in ethanol saturated with ammonia.
-
Carefully add the Raney Nickel slurry to the reaction mixture. The amount of catalyst may vary but is typically 5-10% by weight relative to the nitrile.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., up to 300 atmospheres, as cited in patent literature for a similar compound)[3].
-
Begin vigorous stirring and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within several hours to overnight.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the catalyst wet at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further.
Protocol 2: Reduction of 2-(2-methoxynaphthalen-1-yl)acetonitrile using LiAlH₄
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-(2-methoxynaphthalen-1-yl)acetonitrile
-
Sodium sulfate or Magnesium sulfate (for drying)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Dissolve 2-(2-methoxynaphthalen-1-yl)acetonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension in an ice bath.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the flask back down in an ice bath.
-
Caution: The following quenching procedure is highly exothermic and releases hydrogen gas. Perform it slowly and carefully. Sequentially and dropwise, add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting decision tree for low yield in the reduction step.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide [mdpi.com]
Technical Support Center: Purification of Substituted Naphthalenes
Welcome to the technical support center for the purification of substituted naphthalenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying substituted naphthalenes?
The primary challenges in the purification of substituted naphthalenes stem from:
-
Isomer Separation: Substituted naphthalenes often exist as isomers with very similar physical and chemical properties, such as boiling points and polarity, making their separation difficult.[1]
-
Co-eluting Impurities: By-products from the synthesis or residual starting materials can have similar chromatographic behavior to the target compound.
-
Low Crystallization Yield: Achieving high purity through recrystallization can sometimes lead to a significant loss of the desired product.[2]
-
Compound Instability: Some substituted naphthalenes may be sensitive to heat or air, leading to degradation during purification.
-
Eutectic Mixture Formation: In crystallization processes, the presence of isomers can lead to the formation of eutectic mixtures, which complicates the isolation of a pure compound.[1][3][4][5][6][7]
Q2: How do I choose the right purification technique for my substituted naphthalene?
The choice of purification technique depends on the nature of the impurities and the physical properties of your target compound. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Q3: How can I visualize my substituted naphthalene on a TLC plate if it's not UV-active?
While many naphthalene derivatives are UV-active due to their aromatic nature, some may not be, or you may need a more sensitive visualization method.[8][9] Here are some common staining techniques:
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[10][11] This is a non-destructive method.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized, such as those with alkene or alcohol functional groups. It appears as yellow-brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating.[10][11]
-
Phosphomolybdic Acid (PMA) Stain: This stain is useful for visualizing a wide variety of organic compounds, which appear as dark blue-green spots on a yellow-green background after heating.[10]
Troubleshooting Guides
Recrystallization
Problem: My substituted naphthalene oils out instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization.
-
Try a two-solvent recrystallization system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy.[12] Heat to clarify and then allow to cool slowly.
-
Ensure your compound is fully dissolved at the boiling point of the solvent before cooling.
-
Problem: I have a very low recovery after recrystallization.
-
Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or premature crystallization occurred during hot filtration.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[12]
-
Cool the crystallization flask in an ice bath to maximize crystal formation.
-
To prevent premature crystallization during hot filtration, heat the funnel and receiving flask.
-
Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals.
-
| Solvent System Selection for Naphthalene Derivatives | |
| Compound Polarity | Recommended Solvents |
| Nonpolar (e.g., alkylnaphthalenes) | Hexane, Heptane, Toluene[13][14] |
| Moderately Polar (e.g., acetylnaphthalenes) | Ethanol, Methanol, Acetone/Water[2][12] |
| Polar (e.g., hydroxynaphthalenes) | Ethanol/Water, Acetic Acid/Water |
Caption: General solvent recommendations for recrystallization based on compound polarity.
Column Chromatography
Problem: My isomeric substituted naphthalenes are not separating on the column.
-
Cause: The polarity difference between the isomers is too small for the chosen solvent system and stationary phase.
-
Solution:
-
Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time and allow for better separation. Employ a shallow gradient of a more polar solvent if using gradient elution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (e.g., C18) stationary phase.[15] For some isomers, specialized columns with phenyl or cyano stationary phases can offer better selectivity through π-π interactions.[16][17]
-
Increase Column Length/Decrease Particle Size: A longer column or a stationary phase with a smaller particle size will increase the number of theoretical plates and improve resolution.
-
Preparative HPLC: For very challenging separations, preparative HPLC with a high-resolution column is often the most effective method.[18][19]
-
Caption: Workflow for troubleshooting poor isomer separation in column chromatography.
HPLC Purification
Problem: I'm observing peak tailing in my HPLC chromatogram.
-
Cause: This is often due to secondary interactions between the analyte and the stationary phase, particularly with basic functional groups interacting with residual silanol groups on the silica surface.[20][21][22] Other causes include column overload, a blocked frit, or an inappropriate mobile phase pH.[21][23][24]
-
Solution:
-
Adjust Mobile Phase pH: For basic analytes, lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups and reduce unwanted interactions.[20][22]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.
-
Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[21]
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[21]
-
Check for Blockages: If pressure is high, backflush the column or replace the inlet frit.[22]
-
| HPLC Troubleshooting for Peak Tailing | |
| Symptom | Potential Cause & Solution |
| Tailing of all peaks | Column overload -> Reduce sample concentration.[21] |
| Tailing of basic compounds | Silanol interactions -> Lower mobile phase pH or add TEA.[20] |
| Tailing with high backpressure | Blocked frit or column contamination -> Backflush or replace column.[22] |
| Tailing worsens over time | Column degradation -> Replace the column. |
Caption: Common causes and solutions for peak tailing in HPLC.
Experimental Protocols
General Protocol for Recrystallization of a Substituted Naphthalene
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).[2][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[2]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum. The purity can then be assessed by melting point determination, TLC, or HPLC.
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[25] Use a stir bar for even boiling.[26] Grease all joints to ensure a good seal.[25]
-
Connect to Vacuum: Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump or water aspirator).[25][26]
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Reduce Pressure: Turn on the vacuum and allow the pressure inside the apparatus to stabilize.
-
Heating: Begin heating the distillation flask gently with a heating mantle.[26]
-
Collect Fractions: Collect the distillate in receiving flasks. The boiling point will be lower than at atmospheric pressure.
-
Shutdown: After collecting the desired fraction, cool the system down before slowly reintroducing air.[26] Never turn off the vacuum while the system is hot.
Caption: Workflow for a safe vacuum distillation procedure.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. [PDF] Purification of naphthalene from eutectic mixture by continuous column crystallization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Features of crystallization of the eutectic composition 20.5 wt.% naphthalene-79.5 wt.% o-terphenyl | BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography. Ecology Series [bulchmed.enu.kz]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. silicycle.com [silicycle.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. nacalai.com [nacalai.com]
- 17. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 18. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 24. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various compounds, including the antidepressant agomelatine. The two primary synthetic routes covered are the reductive amination of 2-methoxy-1-naphthaldehyde and the reduction of (2-methoxy-1-naphthyl)acetonitrile.
Route 1: Reductive Amination of 2-Methoxy-1-naphthaldehyde
Question 1: My reaction is producing a significant amount of a byproduct with a lower polarity than the desired amine. How can I identify and minimize it?
Answer:
This low-polarity byproduct is likely the secondary amine, N,N-bis[2-(2-methoxynaphthalen-1-yl)ethyl]amine .
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the secondary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show characteristic signals for the ethyl groups attached to the nitrogen, and the integration will be double that of the desired primary amine's ethyl group protons.
Root Cause and Solutions:
The formation of the secondary amine occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde, 2-methoxy-1-naphthaldehyde. This is more likely to happen under conditions of slow reduction or high concentration of the aldehyde.
| Parameter | Recommended Condition to Minimize Secondary Amine Formation |
| Ammonia Source | Use a large excess of ammonia (e.g., saturated solution in methanol or ammonium acetate) to favor the reaction of the aldehyde with ammonia over the primary amine product. |
| Reaction Temperature | Maintain a low to moderate temperature (e.g., 0-25 °C) to control the rate of the secondary imine formation. |
| Rate of Addition | If possible, add the reducing agent slowly to the mixture of the aldehyde and ammonia source to ensure the imine is reduced as it is formed. |
Purification:
Separation of the secondary amine from the primary amine can be challenging due to their similar polarities. One potential method involves the selective formation of a carbon dioxide complex with the primary amine, which can facilitate separation.
Question 2: My main impurity is an alcohol, 2-(2-methoxynaphthalen-1-yl)ethanol. What causes this and how can I prevent it?
Answer:
The formation of 2-(2-methoxynaphthalen-1-yl)ethanol is a result of the direct reduction of the starting aldehyde, 2-methoxy-1-naphthaldehyde, by the reducing agent.
Root Cause and Solutions:
This side reaction competes with the desired imine formation and reduction. The choice of reducing agent and reaction conditions are critical.
| Parameter | Recommended Condition to Minimize Alcohol Formation |
| Reducing Agent | Use a reducing agent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Sodium borohydride (NaBH4) is less selective and can lead to higher alcohol byproduct formation. |
| pH of the Reaction | Maintain a slightly acidic pH (around 6-7). This pH favors the formation and stability of the iminium ion intermediate, making it more susceptible to reduction than the starting aldehyde. |
| Reaction Time | Ensure sufficient time for imine formation before the reduction is complete. This can be achieved by pre-stirring the aldehyde and ammonia source before adding the reducing agent. |
Route 2: Reduction of (2-methoxy-1-naphthyl)acetonitrile
Question 3: My reaction is sluggish and I have a significant amount of unreacted starting material. What could be the issue?
Answer:
Incomplete reduction of (2-methoxy-1-naphthyl)acetonitrile is a common issue, often related to the activity of the reducing agent or the reaction conditions.
Root Cause and Solutions:
| Parameter | Recommended Condition for Complete Reduction |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for nitrile reduction. Ensure it is fresh and has not been deactivated by moisture. |
| Solvent | Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). The presence of water will quench the LiAlH4. |
| Temperature | The reaction may require heating under reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Stoichiometry | Use a sufficient excess of LiAlH4 (typically 2-3 equivalents) to ensure complete reduction. |
Question 4: I am observing over-reduction byproducts. What are they and how can I avoid them?
Answer:
While less common with nitrile reductions to primary amines, aggressive reaction conditions can potentially lead to side reactions. The specific nature of these byproducts would depend on the exact conditions and impurities present. A potential, though less likely, side reaction with a very strong reducing agent and prolonged heating could involve reduction of the naphthalene ring.
Root Cause and Solutions:
-
Control Reaction Temperature: Avoid excessive heating. The reduction of nitriles with LiAlH4 is typically exothermic. Maintain control over the reaction temperature by slow addition of the nitrile to the LiAlH4 suspension at a low temperature (e.g., 0 °C) and then gradually warming to reflux if necessary.
-
Minimize Reaction Time: Once the reaction is complete (as monitored by TLC or GC), quench the reaction promptly. Prolonged reaction times at elevated temperatures increase the likelihood of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: Both the reductive amination of 2-methoxy-1-naphthaldehyde and the reduction of (2-methoxy-1-naphthyl)acetonitrile are widely used methods. The choice often depends on the availability of starting materials, scale of the synthesis, and the desired purity profile.
Q2: What are the typical yields for these synthetic routes?
A2: Yields can vary significantly based on the specific conditions and scale. However, with optimized procedures, yields for both routes are generally reported to be in the range of 70-90%.
Q3: Are there any specific safety precautions I should take?
A3: Yes. When working with lithium aluminum hydride (LiAlH4), it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water. The quenching of LiAlH4 reactions is also highly exothermic and should be done with extreme care at low temperatures. When using sodium cyanoborohydride (NaBH3CN), be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids. All reactions should be performed in a well-ventilated fume hood.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (aldehyde or nitrile). Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the formation of the product and identify any byproducts.
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Side Product | Synthetic Route | Common Cause | Identification Method |
| 2-(2-methoxynaphthalen-1-yl)ethanol | Reductive Amination | Direct reduction of the aldehyde | GC-MS, 1H NMR |
| N,N-bis[2-(2-methoxynaphthalen-1-yl)ethyl]amine | Reductive Amination | Reaction of primary amine product with aldehyde | MS, 1H NMR |
| (2-methoxy-1-naphthyl)acetonitrile (unreacted) | Nitrile Reduction | Incomplete reduction | TLC, GC-MS |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Methoxy-1-naphthaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 2-methoxy-1-naphthaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 10-20 eq) or ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of (2-methoxy-1-naphthyl)acetonitrile with LiAlH4
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH4 suspension to 0 °C. Dissolve (2-methoxy-1-naphthyl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH4, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water until a granular precipitate is formed.
-
Work-up and Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Mandatory Visualization
Caption: Synthetic pathways to this compound and major side reactions.
Caption: Troubleshooting flowchart for the synthesis of this compound.
optimizing reaction parameters for the amination of naphthalene derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the amination of naphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing naphthylamines?
The most prevalent modern method is the Palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of a naphthyl halide or triflate with an amine.[1] This method is highly versatile and tolerates a wide range of functional groups.[1] Another approach is the direct amination of naphthalene using specific catalytic systems, such as vanadium-based catalysts, which can offer high atom economy under certain conditions.[2][3][4]
Q2: How do I select the appropriate palladium catalyst and ligand for a Buchwald-Hartwig reaction?
The choice is critical and substrate-dependent. Palladium(II) sources like Pd(OAc)₂ require an in situ reduction step, whereas Pd(0) sources like Pd₂(dba)₃ do not.[5] For more reliable and efficient catalyst activation, preformed palladium precatalysts (e.g., G3 or G4 precatalysts) are often preferred as they rapidly generate the active LPd(0) species.[5][6] Ligand selection is crucial for promoting the key steps of oxidative addition and reductive elimination.[7] Sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are generally effective for a wide range of substrates, including challenging aryl chlorides.[6][7]
Q3: What is the function of the base in a Buchwald-Hartwig amination, and how do I choose one?
The base serves two main purposes: it deprotonates the amine nucleophile and facilitates the formation of the active palladium catalyst.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective.[5] However, if your substrate contains base-sensitive functional groups (like esters), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher temperatures.[5][6] Soluble organic bases like DBU can also be used, which is particularly advantageous for creating homogeneous reaction mixtures, for instance in flow chemistry applications.[8]
Q4: Which solvent should I use for the amination reaction?
Aprotic, non-polar, or weakly polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig reactions.[9][10] The choice can influence the solubility of the base and the catalyst, impacting reaction rates. For instance, while aryl iodides are reactive, the resulting iodide salt can precipitate the catalyst in some solvents; using dioxane can sometimes improve outcomes in these cases.[11]
Troubleshooting Guide
Q1: My reaction shows no product or a very low yield. What are the common causes?
Several factors could be responsible:
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Inactive Catalyst: The palladium precatalyst may have degraded. More commonly, the active LPd(0) species is sensitive to air.[12] Ensure all reagents are dry, the solvent is anhydrous and degassed, and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[12]
-
Incorrect Reagents: The choice of ligand, base, or solvent may be suboptimal for your specific substrates. Screening different combinations is often necessary.[9] Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized, electron-rich ligands.[9]
-
Low Temperature: Typical reaction temperatures are between 80-110 °C.[5][7] If you are using a weaker base or a less reactive substrate, a higher temperature might be required.
-
Substrate Issues: Highly sterically hindered substrates or electron-poor anilines can be challenging coupling partners.[6]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I prevent this?
Hydrodehalogenation is a common side reaction that can compete with the desired C-N bond formation, often arising from β-hydride elimination from the palladium-amide complex.[1] To minimize this, consider:
-
Changing the Ligand: A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination.
-
Lowering the Temperature: This can sometimes reduce the rate of the side reaction relative to the productive reductive elimination.
-
Switching the Base: The nature of the base can influence the reaction pathways.
Q3: My starting material or product appears to be degrading under the reaction conditions. What should I do?
This often points to sensitivity towards the strong base (e.g., NaOtBu) or high temperatures.[5][9]
-
Use a Weaker Base: Switch to a milder base like Cs₂CO₃ or K₃PO₄.[5] This may require longer reaction times or slightly higher temperatures but can preserve sensitive functional groups.
-
Reduce Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable conversion rate.
Q4: My reaction with a naphthyl iodide is slow, even though iodides are typically very reactive. Why is this happening?
Contrary to expectations from other cross-coupling reactions, the reactivity order in Buchwald-Hartwig aminations is often ArBr > ArCl > ArI > ArOTf.[5] The iodide formed during the reaction can act as a catalyst inhibitor by forming unreactive palladium-iodide complexes or precipitating the catalyst from the solution.[5][6] If feasible, using the analogous naphthyl bromide is often a better strategy.
Data Presentation
Table 1: Comparison of Common Reagents for Buchwald-Hartwig Amination
| Component | Example(s) | Key Characteristics & Use Cases |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Requires in situ activation; can be less reliable.[5] |
| G2, G3, G4 Precatalysts | Air-stable solids; provide rapid and clean generation of active Pd(0). Recommended for reproducibility.[5] | |
| Ligand | BINAP | Bidentate ligand, effective in early generation systems. |
| XPhos, BrettPhos, RuPhos | Bulky, electron-rich monophosphine ligands. Highly effective for a broad range of substrates, including aryl chlorides.[6][7] | |
| Base | NaOtBu, LHMDS | Strong bases, highly effective but can be incompatible with sensitive functional groups.[5] |
| Cs₂CO₃, K₃PO₄, K₂CO₃ | Weaker bases, compatible with a wider range of functional groups but may require higher temperatures.[5] | |
| Solvent | Toluene, Dioxane, THF | Standard anhydrous aprotic solvents. Choice can affect solubility and reaction rate.[9][10] |
Table 2: Effect of V₂O₅ Catalyst Support on Direct Amination of Naphthalene
Reaction conditions: 0.78 mmol naphthalene; 7.8 mmol hydroxylamine hydrochloride; 15 ml glacial acetic acid; 5 ml water; 80 °C reaction temperature; 4 h reaction time.[13]
| Catalyst (2% V₂O₅ loading) | Si/Al Ratio of HZSM-5 | Naphthalene Conversion (%) | Naphthylamine Yield (%) |
| V₂O₅/HZSM-5 | 35 | 32.14 | 29.57 |
| V₂O₅/HZSM-5 | 50 | 38.62 | 36.79 |
| V₂O₅/HZSM-5 | 80 | 29.55 | 27.18 |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 1-Bromonaphthalene
This protocol is a general guideline and should be optimized for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or a sealable reaction vial) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[12]
-
Reagent Addition: To the flask, add the naphthyl bromide (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.5–2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2–1.5 equiv).[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[12]
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1–1.3 equiv).[12]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Direct Vanadium-Catalyzed Amination of Naphthalene
This protocol is adapted from Hao, F. et al.[13]
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and thermometer, add naphthalene (0.78 mmol), hydroxylamine hydrochloride (NH₂OH·HCl, 7.8 mmol), and the V₂O₅/HZSM-5 catalyst (0.5 g).[13]
-
Solvent Addition: Add glacial acetic acid (15 mL) and water (5 mL).[13]
-
Reaction: Place the flask in a magnetic stirrer with a heating mantle and gradually heat the mixture to 80 °C.[13] Maintain this temperature with stirring for the desired reaction time (e.g., 4 hours).
-
Workup and Analysis: After cooling, the reaction mixture can be analyzed directly by techniques such as GC or HPLC to determine conversion and yield. Further purification would involve neutralization of the acetic acid followed by extraction.
Visual Guides
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Troubleshooting decision tree for low-yield amination reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
degradation pathways of methoxynaphthalene compounds under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxynaphthalene compounds. The information focuses on the degradation pathways of these compounds under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methoxynaphthalene compounds under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for methoxynaphthalene compounds is acid-catalyzed cleavage of the ether bond. This reaction results in the formation of a corresponding naphthol and a methyl derivative, typically a methyl halide if a hydrohalic acid is used.[1][2][3] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group.[1][2]
Q2: Are methoxynaphthalene compounds susceptible to degradation under basic conditions?
A2: Aryl methyl ethers, including methoxynaphthalenes, are generally considered to be stable and resistant to cleavage under standard basic or alkaline conditions.[4] However, some evidence suggests that degradation can be forced under harsh conditions, such as at very high temperatures in the presence of strong bases, though this is not a common degradation pathway under typical experimental settings.
Q3: What are the expected degradation products of 1-methoxynaphthalene and 2-methoxynaphthalene in an acidic medium?
A3: In an acidic medium, 1-methoxynaphthalene will degrade to 1-naphthol and a methyl derivative. Similarly, 2-methoxynaphthalene will degrade to 2-naphthol and a methyl derivative. The specific methyl derivative (e.g., methyl iodide, methyl bromide) depends on the acid used for catalysis.[3][5]
Q4: How can I monitor the degradation of methoxynaphthalene compounds during my experiment?
A4: The most common and effective method for monitoring the degradation of methoxynaphthalene compounds and quantifying the formation of their degradation products (naphthols) is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[6][7][8][9][10] This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guides
Acid-Catalyzed Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very slow degradation observed. | 1. Insufficient acid concentration or strength. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl or H₂SO₄).[11] 2. Increase the reaction temperature in increments (e.g., 50°C, 60°C).[12][13] 3. Extend the duration of the experiment and collect samples at later time points.[14] |
| Degradation is too fast to monitor accurately. | 1. Acid concentration is too high. 2. Reaction temperature is too high. | 1. Decrease the acid concentration. 2. Lower the reaction temperature. 3. Collect samples at earlier time points. |
| Poor reproducibility of degradation rates. | 1. Inconsistent temperature control. 2. Inaccurate preparation of acidic solutions. 3. Inconsistent sampling times. | 1. Use a thermostatically controlled water bath or heating block. 2. Ensure accurate and consistent preparation of all solutions. 3. Use a timer and collect samples at precise intervals. |
Base-Catalyzed Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed. | 1. Aryl methyl ethers are generally stable in basic conditions. 2. Insufficiently harsh conditions. | 1. This is the expected outcome under mild basic conditions. 2. To force degradation, consider significantly increasing the temperature (e.g., >100°C) and using a high concentration of a strong base (e.g., >1 M NaOH or KOH), but be aware that this may not be representative of typical degradation pathways. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of methoxynaphthalene and its corresponding naphthol. | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Isocratic elution not providing enough resolution. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water in the mobile phase. A gradient elution may be necessary.[15] 2. Ensure you are using a suitable C18 column, which is standard for reversed-phase separation of these compounds.[6][8] 3. Develop a gradient elution method to improve separation. |
| Peak tailing, especially for naphthol peaks. | 1. Interaction of the phenolic hydroxyl group with active silanol groups on the column. 2. Inappropriate mobile phase pH. | 1. Use a modern, end-capped C18 column with low silanol activity. 2. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress the ionization of the silanol groups and the phenolic hydroxyl group.[6] |
| Retention time drift. | 1. Poor column equilibration. 2. Changes in mobile phase composition over time. 3. Fluctuation in column temperature. | 1. Ensure the column is adequately equilibrated with the mobile phase before each run.[16] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[16] 3. Use a column oven to maintain a constant temperature.[16] |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the injector or column from a previous run. 2. Impurities in the mobile phase. | 1. Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol).[17] 2. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation of Methoxynaphthalene under Acidic Conditions
This protocol outlines a general procedure for studying the acid-catalyzed degradation of a methoxynaphthalene compound.
Materials:
-
Methoxynaphthalene compound (e.g., 1-methoxynaphthalene or 2-methoxynaphthalene)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 0.1 M or 1 M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatically controlled water bath or heating block
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the methoxynaphthalene compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a series of reaction vessels, add a known volume of the acidic solution. Place the vessels in the temperature-controlled bath and allow them to equilibrate to the desired temperature (e.g., 60°C).[12]
-
Initiation of Degradation: To each vessel, add a small, known volume of the methoxynaphthalene stock solution to achieve the desired starting concentration. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately neutralize the collected sample by adding a stoichiometric amount of NaOH solution to stop the degradation reaction.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the HPLC mobile phase to a concentration suitable for analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system to quantify the remaining methoxynaphthalene and the formation of the corresponding naphthol.
Protocol 2: HPLC Method for Analysis of Methoxynaphthalene and Naphthol
This protocol provides a starting point for developing an HPLC method to separate and quantify methoxynaphthalene and its corresponding naphthol degradation product.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar compounds. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of 254 nm.[8]
-
Injection Volume: 10 µL.
Example Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Data Analysis:
-
Identify the peaks for the naphthol and methoxynaphthalene based on their retention times, which can be determined by injecting standards of each compound.
-
Create a calibration curve for both the methoxynaphthalene and the naphthol using standards of known concentrations.
-
Quantify the amount of each compound in the degradation samples by comparing their peak areas to the calibration curves.
Data Presentation
Table 1: Example Quantitative Data Summary for Acidic Degradation of 2-Methoxynaphthalene (0.1 M HCl at 60°C)
| Time (hours) | 2-Methoxynaphthalene Remaining (%) | 2-Naphthol Formed (%) |
| 0 | 100.0 | 0.0 |
| 1 | 95.2 | 4.8 |
| 2 | 90.5 | 9.5 |
| 4 | 81.9 | 18.1 |
| 8 | 67.0 | 33.0 |
| 24 | 34.7 | 65.3 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Degradation pathways of methoxynaphthalene under acidic and basic conditions.
Caption: General experimental workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. doubtnut.com [doubtnut.com]
- 4. Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijrpp.com [ijrpp.com]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. scispace.com [scispace.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
troubleshooting guide for the synthesis of naphthalenylethanamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of naphthalenylethanamines. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of naphthalenylethanamines via common synthetic routes.
Reductive Amination
Question: My reductive amination of a naphthaldehyde with an amine is giving a very low yield of the desired naphthalenylethanamine. What are the potential causes and solutions?
Answer: Low yields in the reductive amination of naphthaldehydes are a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Incomplete Imine Formation: The initial condensation of the naphthaldehyde and the amine to form the imine is a reversible reaction. If the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can be beneficial. Monitoring the reaction by TLC or NMR can confirm imine formation before adding the reducing agent.[1]
-
-
Side Reaction: Aldehyde Reduction: The reducing agent can directly reduce the starting naphthaldehyde to the corresponding naphthylmethanol, competing with the desired reduction of the imine.
-
Solution: Choose a reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this reason. Alternatively, if using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.[1]
-
-
Catalyst Deactivation: In catalytic hydrogenations, the amine product or starting materials can sometimes poison the catalyst, leading to incomplete conversion.
-
Solution: If using a metal catalyst (e.g., Pd/C, PtO₂), try increasing the catalyst loading or using a different catalyst. Ensure the starting materials and solvent are free of impurities that could act as catalyst poisons.
-
-
Substrate Reactivity: Naphthaldehydes can sometimes be less reactive than other aromatic aldehydes.
-
Solution: The reaction may require longer reaction times or higher temperatures to drive the imine formation to completion. The addition of a mild acid catalyst, such as acetic acid, can also facilitate imine formation.
-
Question: I am observing multiple spots on my TLC plate after a reductive amination reaction to synthesize a naphthalenylethanamine. What are the likely side products?
Answer: Besides the desired naphthalenylethanamine and unreacted starting materials, several side products can form:
-
Naphthylmethanol: As mentioned, this results from the direct reduction of the starting naphthaldehyde.
-
Over-alkylation Products: If the starting amine is primary, the resulting secondary amine can react further with the naphthaldehyde to form a tertiary amine.
-
Hydrolysis Products: If the reaction is not kept anhydrous, you may see spots corresponding to the starting naphthaldehyde and amine from the hydrolysis of the imine intermediate.
Gabriel Synthesis
Question: The yield of my primary naphthalenylethanamine from the Gabriel synthesis is consistently low. How can I improve it?
Answer: Low yields in the Gabriel synthesis for preparing naphthalenylethanamines can be attributed to several factors:
-
Steric Hindrance: The Gabriel synthesis works best with primary alkyl halides. If you are using a sterically hindered naphthylethyl halide, the SN2 reaction with potassium phthalimide will be slow and inefficient.[2]
-
Solution: If possible, use a less sterically hindered starting material. Alternatively, consider alternative methods for synthesizing primary amines if the substrate is not suitable for the Gabriel synthesis.
-
-
Incomplete Alkylation: The reaction between potassium phthalimide and the naphthylethyl halide may not go to completion.
-
Solution: Ensure you are using an appropriate solvent that facilitates SN2 reactions, such as DMF. Increasing the reaction temperature or time may also improve the yield of the N-alkylated phthalimide intermediate.
-
-
Difficult Cleavage of the Phthalimide: The final step of liberating the primary amine can be challenging.
-
Solution: The use of hydrazine (Ing-Manske procedure) is a common and often effective method for cleaving the phthalimide.[2] However, the resulting phthalhydrazide can sometimes be difficult to separate from the product.[2] Acid or base hydrolysis can also be used, but these methods can be harsh and may not be compatible with other functional groups on your molecule.[3]
-
Question: I am having trouble purifying my naphthalenylethanamine from the phthalhydrazide byproduct after the hydrazine cleavage step in the Gabriel synthesis. What can I do?
Answer: The separation of the desired amine from phthalhydrazide can indeed be problematic as phthalhydrazide is often a sparingly soluble solid.[2]
-
Solution: One common technique is to acidify the reaction mixture after the cleavage step. This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains insoluble and can be removed by filtration. The aqueous layer can then be basified to liberate the free amine, which can be extracted with an organic solvent.
Ritter Reaction
Question: My Ritter reaction of a naphthyl-substituted alcohol with a nitrile to produce a naphthalenylethanamide is not proceeding to completion. What could be the issue?
Answer: Incomplete conversion in a Ritter reaction involving a naphthalene moiety can be due to the following:
-
Carbocation Instability: The Ritter reaction proceeds via a carbocation intermediate.[4] If the carbocation generated from the naphthyl-substituted alcohol is not sufficiently stable, the reaction will be slow or may not proceed at all.
-
Solution: The stability of the carbocation is crucial. Tertiary and benzylic alcohols are generally good substrates. If you are using a primary or secondary alcohol that is not benzylic, the reaction may not be feasible.
-
-
Insufficiently Strong Acid: A strong acid is required to promote the formation of the carbocation.
-
Solution: Ensure you are using a sufficiently strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid. The concentration of the acid can also be a critical factor.[5]
-
-
Side Reactions: The strong acidic conditions can lead to side reactions, such as elimination or rearrangement of the carbocation intermediate.
-
Solution: Careful control of the reaction temperature can sometimes minimize side reactions. Running the reaction at a lower temperature for a longer period may be beneficial.
-
Leuckart Reaction
Question: The Leuckart reaction of a naphthaldehyde is giving me a low yield of the corresponding formamide. How can I optimize this reaction?
Answer: The Leuckart reaction, which uses formamide or ammonium formate as both the amine source and the reducing agent, can be sensitive to reaction conditions.[6]
-
Temperature: This reaction typically requires high temperatures, often between 160-190°C.[6]
-
Solution: Ensure the reaction temperature is sufficiently high. Optimization of the temperature may be necessary for your specific substrate.
-
-
Reagent Ratio: The ratio of the naphthaldehyde to formamide or ammonium formate is critical.
-
Solution: An excess of the formamide reagent is often used to drive the reaction to completion. Experimenting with the molar ratio of reactants can lead to improved yields.[7]
-
-
Water Content: The presence of a small amount of water can sometimes be beneficial, as it can hydrolyze formamide to generate formic acid and ammonia in situ.
-
Solution: While the reaction is generally run under neat conditions, the addition of a controlled amount of water or formic acid can sometimes improve the yield. However, excess water should be avoided.
-
Experimental Protocols
Below are detailed methodologies for key synthetic routes to naphthalenylethanamines.
Table 1: Reductive Amination Protocols
| Starting Material | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthaldehyde | Methylamine | H₂/Pd-C | Ethanol | 25 | 12 | 85 | Fictionalized Example |
| 2-Naphthaldehyde | Ammonium Acetate | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 92 | Fictionalized Example |
| 1-Acetylnaphthalene | Ammonia | H₂/Raney Ni | Methanol | 100 | 8 | 78 | Fictionalized Example |
Table 2: Gabriel Synthesis Protocols
| Naphthylethyl Halide | Base | Cleavage Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(Bromomethyl)naphthalene | Potassium Phthalimide | Hydrazine | DMF | 100 | 6 | 88 | Fictionalized Example |
| 2-(2-Bromoethyl)naphthalene | Potassium Phthalimide | Hydrazine | DMF | 120 | 8 | 85 | Fictionalized Example |
| 1-(Chloromethyl)naphthalene | Sodium Phthalimide | H₂SO₄ (aq) | DMF | 150 | 12 | 75 | Fictionalized Example |
Table 3: Other Synthetic Protocols
| Reaction Type | Naphthalene Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ritter | 1-Naphthylethanol | Acetonitrile, H₂SO₄ | Acetonitrile | 60 | 4 | N-(1-(naphthalen-1-yl)ethyl)acetamide | 82 | Fictionalized Example |
| Leuckart | 1-Naphthaldehyde | Ammonium Formate | Neat | 180 | 6 | N-((naphthalen-1-yl)methyl)formamide | 75 | [8] |
| Hydrolysis | (S)-(1-(2-Naphthyl)ethyl)acetamide | HCl, Ethanol | Ethanol/Water | Reflux | 24 | (S)-(-)-1-(2-Naphthalen-yl)ethylamine | 94.4 | [9] |
Signaling Pathways & Experimental Workflows
Naphthalenylethanamine derivatives are of significant interest in drug development due to their interaction with various receptors, particularly dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling Pathway
Naphthalenylethanamine analogs have been shown to bind to dopamine D2 receptors.[10] The activation of D2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
Caption: Dopamine D2 Receptor Signaling Cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Certain naphthalenylethanamine derivatives also exhibit affinity for serotonin 5-HT2A receptors.[11] Activation of these receptors, also GPCRs, typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[12][13]
Caption: Serotonin 5-HT2A Receptor Signaling Cascade.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of naphthalenylethanamines.
Caption: General Synthetic Workflow.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. 2-(2-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
strategies to improve the stability of amine derivatives for analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the stability of amine derivatives for robust and reproducible analytical results. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of amine derivatives.
Issue 1: Poor Chromatographic Performance (Peak Tailing, Broad Peaks, Low Recovery)
Q: Why are my amine analytes showing significant peak tailing and poor recovery in my HPLC analysis?
A: This is a common issue caused by the interaction of basic amine groups with acidic surfaces in your analytical workflow. The primary culprits are free silanol groups on silica-based columns and glass surfaces of vials and inserts.[1][2]
-
Cause 1: Silanol Interactions: The acidic silanol groups (Si-OH) on the surface of standard silica HPLC columns can form strong ionic interactions with basic amines, causing them to "stick" to the stationary phase.[2] This leads to delayed elution, resulting in broad, tailing peaks and, in severe cases, complete loss of the analyte.[1][2]
-
Cause 2: Adsorption to Glassware: Amines can adsorb to the surface of standard glass sample vials and inserts, reducing the amount of analyte injected and leading to low recovery and poor reproducibility.[1]
Solutions:
-
Column Selection:
-
Use an amine-specific or "base-deactivated" column where the silica surface is treated to reduce the number of accessible silanol groups.
-
Consider using amide-functionalized stationary phases, which are less reactive and provide a more inert surface for basic compounds.[3]
-
-
Mobile Phase Modification:
-
Add a competing base to your mobile phase, such as triethylamine (TEA) or dimethyloctylamine (DMOA), at a low concentration (e.g., 0.1-0.5%). These modifiers compete with your analyte for active sites on the stationary phase.
-
Adjust the mobile phase pH to suppress the ionization of either the silanol groups (higher pH) or the amine analyte (lower pH), though analyte stability at extreme pH must be considered.
-
-
Use Deactivated Glassware: Employ silanized or polymer-based (e.g., polypropylene) vials and inserts to minimize surface adsorption of your amine analytes.
Issue 2: Analyte Degradation During Sample Preparation or Storage
Q: My analytical results are inconsistent, and I suspect my amine derivative is degrading before or during analysis. What are the likely causes and solutions?
A: Amine derivatives are susceptible to several degradation pathways, primarily oxidation and hydrolysis.[4] The stability is highly dependent on the sample matrix, storage conditions, and the chemical nature of the derivative itself.
-
Cause 1: Oxidation: Amines can be readily oxidized, especially when exposed to atmospheric oxygen, heat, or light.[4][5] This can be catalyzed by the presence of metal ions in the sample or buffer.
-
Cause 2: Hydrolysis: Derivatives formed by reacting amines with reagents like chloroformates (e.g., Fmoc-Cl) or creating amides are susceptible to hydrolysis.[6][7] This is particularly problematic under strongly acidic or basic conditions.[8][9][10] For instance, the popular OPA (o-phthalaldehyde) derivatives are known to be unstable in aqueous solutions.[11]
-
Cause 3: Temperature and pH: Elevated temperatures can accelerate both oxidation and hydrolysis.[12][13] Similarly, pH values outside the optimal range for a specific derivative can lead to rapid degradation.[14]
Solutions:
-
Control Storage Conditions:
-
Store samples at low temperatures (e.g., 4°C or -20°C) and protect them from light using amber vials.
-
For highly sensitive compounds, overlay the sample with an inert gas like nitrogen or argon before sealing the vial to prevent oxidation.[15]
-
-
Use Stabilizing Agents:
-
Add antioxidants or free-radical scavengers (e.g., butylated hydroxytoluene (BHT), methimazole) to the sample diluent to inhibit oxidative degradation.[15]
-
-
Optimize pH: Maintain the sample pH within a range where the derivative is most stable. This often requires careful buffer selection. For many derivatization reactions, a basic pH is required for the reaction, but neutralizing the sample post-reaction can improve stability.[16]
-
Timely Analysis: Analyze samples as quickly as possible after preparation, especially when working with known unstable derivatives like those from OPA.[11] If immediate analysis is not possible, perform stability studies to determine the viable window for analysis under your storage conditions.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of derivatization for amine analysis?
A: Derivatization is a chemical modification process used to improve the analytical properties of target compounds. For amines, the main goals are:
-
Enhance Detectability: Many simple amines lack a UV chromophore or fluorophore, making them difficult to detect with common HPLC detectors. Derivatization adds a tag to the molecule that is highly responsive to UV or fluorescence detection, significantly increasing sensitivity.[16][17][18]
-
Improve Chromatographic Behavior: By converting the polar and basic amine group into a less polar, neutral derivative (e.g., an amide or carbamate), issues like peak tailing and strong retention on reversed-phase columns can be minimized.[1][17][19]
-
Increase Volatility for GC Analysis: Free amines are often non-volatile and prone to adsorption and decomposition in a hot GC inlet. Derivatization creates more volatile and thermally stable products suitable for GC analysis.[1]
Q: How do I choose between different derivatization reagents?
A: The choice depends on your analytical technique, the required sensitivity, and the nature of your amine (primary vs. secondary).
-
For HPLC-UV/Fluorescence: Dansyl chloride (DNS-Cl) is a versatile choice, creating stable, fluorescent derivatives with high ionization efficiency for subsequent MS analysis.[16] 9-fluorenylmethyl chloroformate (Fmoc-Cl) is also excellent, particularly for acidic chromatographic conditions.[17][20] O-phthalaldehyde (OPA) is highly sensitive for primary amines but yields less stable derivatives.[20]
-
For LC-MS: Derivatization can improve chromatographic separation and ionization efficiency.[20] Reagents that add a permanently charged group or a readily ionizable moiety can enhance MS sensitivity.
-
For GC-MS: Acylation reagents are commonly used to increase volatility and thermal stability.[19]
Q: What is the difference between a "derivatization reagent" and a "protecting group"?
A: While both involve chemically modifying the amine group, their purposes differ.
-
Derivatization Reagent: The primary goal is to enhance the analyzability of the amine (e.g., improve detection, chromatography). The derivative is the final product that is measured.[16][21]
-
Protecting Group: The goal is to temporarily mask the reactivity of the amine group to prevent it from participating in a subsequent chemical reaction.[22][23] After the desired reaction is complete, the protecting group is removed ("deprotected") to restore the original amine functionality.[24][25] This is common in multi-step organic synthesis.[22]
Key Stabilization Strategies: Summary Tables
For easy comparison, the following tables summarize key quantitative and qualitative data for common derivatization reagents and protecting groups.
Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis
| Reagent | Target Amines | Detection | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, MS | High; stable at 4°C[16] | Versatile, high ionization efficiency, good stability | Reaction can be slow |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Low; degrades in aqueous solution | Very fast reaction, high sensitivity, automated pre-column derivatization is common[17] | Derivative is unstable, does not react with secondary amines[11] |
| Fmoc-Cl | Primary & Secondary | Fluorescence, UV | High | Good for acidic chromatography, stable derivatives[20] | Reagent can produce interfering byproducts |
| Dabsyl Chloride (DBS-Cl) | Primary & Secondary | Visible (UV) | High; stable product[16] | Forms a stable, colored derivative suitable for visible detection[16] | May require heating to complete the reaction |
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Cleavage (Deprotection) Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O)[24] | Strong acid (e.g., TFA, HCl)[24][25][26] | Stable to base and hydrogenolysis |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C)[25] | Stable to mild acid and base |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[22] | Stable to acid and hydrogenolysis; base-labile |
Diagrams: Workflows and Logic
Visual aids can clarify complex processes. The following diagrams illustrate key workflows and decision-making logic for stabilizing amine derivatives.
Caption: Workflow for stable amine analysis, highlighting key checkpoints.
Caption: Decision logic for choosing a stabilization strategy.
Caption: Pathway for Boc-protection and subsequent deprotection of an amine.
Detailed Experimental Protocols
Protocol 1: General Pre-Column Derivatization with Dansyl Chloride (DNS-Cl)
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Reagent Preparation:
-
Prepare a Dansyl Chloride solution (e.g., 1-2 mg/mL) in a non-protic solvent like acetonitrile. This solution should be prepared fresh and protected from light.
-
Prepare a reaction buffer, typically a basic buffer such as 0.1 M sodium bicarbonate or borate buffer, pH 9-10.
-
-
Derivatization Procedure:
-
In a deactivated glass vial, add 50 µL of your sample (or standard).
-
Add 100 µL of the reaction buffer and vortex briefly.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
After incubation, cool the vial to room temperature.
-
(Optional) Quench the reaction by adding a small amount of a primary amine solution (e.g., proline) to react with excess Dansyl Chloride.
-
(Optional) Neutralize the solution with an acid (e.g., formic acid) to improve the stability of the derivatives before analysis.[16]
-
-
Analysis:
-
Inject an appropriate volume of the final solution into the HPLC system equipped with a fluorescence detector (Excitation ~340 nm, Emission ~525 nm).
-
Protocol 2: Boc-Protection of a Primary Amine
This protocol is a standard procedure for protecting an amine group during organic synthesis.
-
Reaction Setup:
-
Dissolve the amine-containing compound in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture like dioxane/water).[24]
-
Add 1.1 to 1.5 molar equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to neutralize the acid formed during the reaction.[24]
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an aqueous work-up to remove excess reagents and salts.
-
Extract the Boc-protected product with an organic solvent.
-
Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product if necessary, typically by column chromatography on silica gel.
-
Protocol 3: Minimizing Adsorption During Sample Preparation
This protocol outlines best practices for handling amine samples to prevent loss due to surface adsorption.
-
Select Appropriate Vials:
-
Whenever possible, use deactivated glass vials (silanized) or vials made from an inert polymer such as polypropylene. Avoid standard, untreated glass.
-
-
Use Additives in Diluent:
-
Prepare your sample diluent with a small amount of a competing amine (e.g., 0.1% triethylamine) or another modifier that can help block active sites on any glass surfaces the sample may contact (e.g., pipette tips, syringes).
-
-
Sample Matrix pH:
-
If compatible with your analyte's stability, adjust the pH of your sample to a low value (e.g., pH < 3). At this pH, the amine will be protonated (R-NH₃⁺), and surface silanol groups will be less ionized, reducing the strong ionic interaction.
-
-
Extraction Techniques:
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 16. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques | Biogenic Amines in Food: Analysis, Occurrence and Toxicity | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. Protection for the AMINE.pptx [slideshare.net]
- 24. Amine Protection / Deprotection [fishersci.co.uk]
- 25. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Naphthalene Derivatives in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of naphthalene derivatives.
Troubleshooting Guides & FAQs
This section is organized by the specific solubility enhancement technique.
Surfactant-Based Solubilization
Frequently Asked Questions (FAQs):
-
Q1: My naphthalene derivative is still not dissolving sufficiently even with a surfactant. What could be the issue?
-
A1: Several factors could be at play. First, ensure you are using the surfactant at a concentration above its critical micelle concentration (CMC), as micellar solubilization is the primary mechanism for enhancing solubility.[1][2] Below the CMC, the solubility enhancement is minimal.[1] Second, the choice of surfactant is crucial. The solubilization capacity varies between different types of surfactants (anionic, cationic, nonionic, and biosurfactants).[3] Consider screening a panel of surfactants to find the most effective one for your specific naphthalene derivative. The hydrophile-lipophile balance (HLB) value of nonionic surfactants can also influence their solubilization capacity.[1]
-
-
Q2: I am observing precipitation of my compound after initial dissolution with a surfactant. Why is this happening and how can I prevent it?
-
A2: This could be due to factors like temperature changes, as micelle formation can be temperature-dependent.[2] Ensure your experimental temperature is stable. Another reason could be the ionic strength of your medium. High salinity can sometimes destabilize micelles and reduce solubility.[4][5] If you are working with buffers, check for potential interactions between the buffer salts and the surfactant or your compound.
-
-
Q3: Are there any biocompatible surfactant options for in vitro or in vivo studies?
-
A3: Yes, biosurfactants like rhamnolipids are a good option due to their low toxicity and high biodegradability. Liposomes, which are lipid-based vesicles, are also an excellent and widely used method for encapsulating and delivering both lipophilic and hydrophilic drugs, including naphthalene derivatives, in biological systems.[6][7][8] They offer advantages like improved pharmacokinetics and reduced systemic toxicity.[6]
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Low solubility enhancement | Surfactant concentration is below the CMC. | Increase the surfactant concentration to be above the CMC. |
| Inappropriate surfactant choice. | Screen different types of surfactants (anionic, cationic, nonionic, biosurfactants) to find the optimal one.[3] | |
| Precipitation after dissolution | Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment.[2] |
| High ionic strength of the medium. | Reduce the salt concentration if possible, or choose a surfactant that is more tolerant to high salinity.[4][5] | |
| Poor biocompatibility for cell-based assays | Use of synthetic surfactants with cytotoxic effects. | Switch to biocompatible options like rhamnolipids or liposomal formulations.[6][7] |
Cyclodextrin-Based Inclusion Complexation
Frequently Asked Questions (FAQs):
-
Q1: How do I choose the right type of cyclodextrin for my naphthalene derivative?
-
A1: The choice of cyclodextrin (α-CD, β-CD, or γ-CD) depends on the size and shape of the naphthalene derivative. The guest molecule needs to fit snugly into the hydrophobic cavity of the cyclodextrin host.[9] For naphthalene itself, β-cyclodextrin is often used to form 1:1 or 2:2 inclusion complexes.[10] For larger derivatives, γ-cyclodextrin might be more suitable.[10] It is often necessary to experimentally screen different cyclodextrins and their chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin) to find the one that provides the best solubility enhancement.[11]
-
-
Q2: My solubility enhancement with cyclodextrins is lower than expected. How can I improve it?
-
A2: The efficiency of complexation can be influenced by the preparation method. Techniques like co-precipitation, kneading, and co-evaporation can yield different results.[12] Ensure you are using an appropriate method for your specific compound. The presence of other molecules, like short-chain alcohols, can also impact the binding constant, sometimes reducing the apparent strength of the complex.[9]
-
-
Q3: How can I confirm the formation of an inclusion complex?
-
A3: Several analytical techniques can be used to confirm complex formation, including Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the stoichiometry and binding constants of the complexes.[10][13] Other methods include Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry.
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Poor solubility enhancement | Mismatch between the size of the naphthalene derivative and the cyclodextrin cavity. | Screen different types of cyclodextrins (α, β, γ) and their derivatives.[10][11] |
| Inefficient complexation method. | Experiment with different preparation techniques such as co-precipitation, kneading, or co-evaporation.[12] | |
| Difficulty confirming complex formation | Lack of appropriate analytical methods. | Utilize techniques like NMR, FTIR, DSC, or X-ray diffractometry to confirm the formation of the inclusion complex.[10][13] |
Cosolvent Systems
Frequently Asked Questions (FAQs):
-
Q1: Which cosolvent should I choose to dissolve my naphthalene derivative?
-
A1: The choice of a cosolvent depends on its solubilization power for your specific compound. The solubility parameter can be a good predictor of a cosolvent's ability to enhance the solubility of hydrophobic organic compounds like naphthalene.[14] Common water-miscible organic solvents used include ethanol, acetone, and DMSO.[15][16] However, properties like dielectric constant and surface tension do not always correlate well with solubilization power.[14]
-
-
Q2: I'm observing precipitation when I add my cosolvent-dissolved compound to an aqueous buffer. How can I avoid this?
-
A2: This phenomenon, sometimes related to the "Ouzo effect," occurs when a solution of a hydrophobic compound in a water-miscible solvent is added to water, leading to the formation of a metastable dispersion that can eventually precipitate.[15][16] To mitigate this, you can try adding the solution more slowly with vigorous stirring. The stability of these dispersions can also be influenced by the specific solvent and the concentration of the compound.[15][16] In some cases, the addition of stabilizers may be necessary.[16]
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Ineffective solubilization | Poor choice of cosolvent. | Select a cosolvent based on its solubility parameter and screen a few options to find the most effective one.[14] |
| Precipitation upon addition to aqueous media | Rapid supersaturation leading to precipitation ("Ouzo effect"). | Add the cosolvent solution to the aqueous phase slowly and with vigorous mixing. Consider the use of stabilizers if precipitation persists.[15][16] |
| Cosolvent is not suitable for my biological assay | Toxicity of the organic solvent to cells or organisms. | Use the lowest possible concentration of the cosolvent. Consider alternative, more biocompatible solubilization methods like liposomes or cyclodextrins. |
Quantitative Data Summary
Table 1: Enhancement of Naphthalene Solubility by Surfactants
| Surfactant Type | Surfactant Name | Concentration | Fold Increase in Solubility | Reference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1 M | 18.6 (with agitation) | [2] |
| Biosurfactant | Rhamnolipid | 2 g/L | ~50% bound to micelles | |
| Biosurfactant | Rhamnolipid | ≥ 50 g/L | ~100% bound to micelles | |
| Biosurfactant (from P. fluorescens) | 0.5-1.5 g/L | ~7-fold | [4][5] | |
| Nonionic | Tetraethylene glycol monodecyl ether (C10E4) | 0.01 M | 14.2 | [1] |
| Nonionic | Octaethylene glycol monotetradecyl ether (C14E8) | 0.01 M | 6.09 - 14.2 | [1] |
Table 2: Binding Constants of Naphthalene with Cyclodextrins
| Cyclodextrin | Stoichiometry | Binding Constant (K) | Reference |
| β-Cyclodextrin | 1:1 | 377 ± 35 M⁻¹ | [9] |
| α-Cyclodextrin | 1:2 (Naphthalene:CD) | - | [10] |
| β-Cyclodextrin | 2:1 and 2:2 | Large binding constants | [10] |
| γ-Cyclodextrin | Similar to β-CD | Smaller binding constants than β-CD | [10] |
Experimental Protocols
Protocol 1: Preparation of Liposomes for Naphthalene Derivative Encapsulation
This protocol is based on the lipid film hydration method followed by sonication.[6]
Materials:
-
Naphthalene derivative
-
Phospholipids (e.g., POPC, DPPE-NBD)
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and the naphthalene derivative in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with an aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Vesicle Formation (Sonication):
-
Sonicate the lipid suspension using a probe sonicator on ice or a bath sonicator until the solution becomes translucent. This process breaks down the large multilamellar vesicles into smaller unilamellar vesicles.
-
-
Size Extrusion (Optional but Recommended):
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated naphthalene derivative by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using UV-Vis spectroscopy or HPLC after lysing the liposomes with a suitable solvent.[6]
-
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation Method
This is a common method for preparing solid dispersions to enhance the solubility of poorly water-soluble drugs.[17][18]
Materials:
-
Naphthalene derivative
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP))
-
Organic solvent (e.g., ethanol, methanol, chloroform)
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve the naphthalene derivative and the hydrophilic carrier in a suitable organic solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a water bath with constant stirring or a rotary evaporator. This will result in a solid mass.
-
-
Drying:
-
Dry the solid mass in a desiccator or oven at a suitable temperature to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Evaluate the solid dispersion by methods such as Fourier-transform infrared spectroscopy (FTIR) to check for drug-carrier interactions, X-ray diffractometry (XRD) to assess the crystallinity, and differential scanning calorimetry (DSC) to determine the physical state of the drug.
-
Conduct dissolution studies to compare the solubility of the solid dispersion with the pure drug.
-
Visualizations
Caption: Workflow for liposome preparation by lipid film hydration.
Caption: Strategies to overcome poor aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and salinity on the emulsifying capacity and naphthalene solubility of a biosurfactant produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. humapub.com [humapub.com]
- 13. researchgate.net [researchgate.net]
- 14. Choosing a cosolvent: Solubilization of naphthalene and cosolvent property | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of 2-(2-Methoxynaphthalen-1-yl)ethanamine
This guide provides troubleshooting advice and detailed protocols for the purification of 2-(2-methoxynaphthalen-1-yl)ethanamine, addressing common issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound product?
A1: Impurities are typically route-dependent. If you synthesized the compound via reductive amination of (2-methoxynaphthalen-1-yl)acetaldehyde or reduction of (2-methoxynaphthalen-1-yl)acetonitrile, you might encounter the following:
-
Unreacted Starting Materials: Residual (2-methoxynaphthalen-1-yl)acetaldehyde, (2-methoxynaphthalen-1-yl)acetonitrile, or the corresponding alcohol.
-
Side-Products: Over-alkylation products (secondary or tertiary amines) or imine intermediates. Studies on similar reductive amination syntheses have identified analogous side-products.[1][2][3]
-
Reagents and By-products: Residual reducing agents (e.g., borohydride salts) or catalysts.
-
Solvents: Residual organic solvents from the reaction or workup.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: First, compare your spectrum to a reference spectrum of the pure compound if available.
-
Broad peaks around 1.5-3.0 ppm could indicate water or residual protic solvents.
-
Peaks in the aromatic region (7-8 ppm) that do not match the product's splitting pattern could be unreacted naphthalene-containing starting materials.
-
An aldehydic proton peak around 9-10 ppm would indicate residual aldehyde starting material.
-
LC-MS analysis is a powerful tool to identify the molecular weights of impurities, which can help deduce their structures.
Q3: The melting point of my product is low and broad. What does this indicate?
A3: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q4: Can I purify my amine by converting it to a salt and recrystallizing it?
A4: Yes, this is an excellent and highly recommended method for purifying amines.[4][5] Since the target compound is a primary amine, it is basic and will readily form a salt (e.g., hydrochloride or sulfate) upon treatment with an acid. These salts are often highly crystalline and have different solubility profiles than the freebase, allowing for effective purification by recrystallization.[5]
Troubleshooting and Purification Protocols
This section provides a logical workflow and detailed methods for purifying your crude product.
Logical Workflow for Purification
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Best For Removing | Key Disadvantage |
| Acid-Base Extraction | >90% | 80-95% | Neutral or acidic impurities | Ineffective for other basic impurities |
| Recrystallization (as salt) | >99% | 60-85% | Small amounts of closely related impurities | Can have significant material loss |
| Column Chromatography | >99% | 50-80% | Impurities with different polarity | Can be time-consuming and require large solvent volumes |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing non-basic impurities like unreacted aldehydes or other neutral starting materials.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 20 mL). The amine will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities in the organic layer.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. Perform a back-extraction with a small amount of fresh organic solvent (e.g., 15 mL DCM) to remove any trapped neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 4M sodium hydroxide (NaOH), with stirring until the pH is >12. The amine freebase will precipitate out or form an oily layer.
-
Extraction of Pure Amine: Extract the basified aqueous solution with fresh organic solvent (3 x 20 mL DCM or diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine freebase.
Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)
This is one of the most effective methods for achieving high purity.[4][5]
-
Salt Formation: Dissolve the purified freebase from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethanol. While stirring, slowly add a concentrated solution of HCl in isopropanol (or bubble HCl gas through the solution) until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Initial Collection: Collect the crude salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, methanol/diethyl ether mixture, or acetonitrile) until the solid just dissolves.[6]
-
Crystal Formation: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator or ice bath.
-
Final Collection: Collect the pure crystals by vacuum filtration. Wash the crystals with a small volume of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Purification by Column Chromatography
Chromatography is useful for separating the desired amine from other basic or polar impurities that are not easily removed by extraction.[7][8]
-
Stationary Phase Selection: For primary amines, standard silica gel can cause peak tailing. It is often better to use basic alumina or a reversed-phase C18 column.[7] Alternatively, normal-phase silica can be used if the eluent is modified.
-
Eluent System:
-
Normal Phase (Silica/Alumina): A gradient of ethyl acetate in hexanes is a good starting point. To reduce tailing on silica, add a small amount (0.5-1%) of a volatile amine like triethylamine or n-propylamine to the eluent.[8]
-
Reversed Phase (C18): A gradient of acetonitrile in water is typically used.[7] Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape but will result in the product being isolated as the TFA salt.[7]
-
-
Column Packing: Properly pack the column with the chosen stationary phase and equilibrate with the starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column. This "solid loading" technique often improves separation.
-
Elution and Collection: Run the column, gradually increasing the polarity of the eluent. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Chromatography Method Development
Caption: A typical workflow for developing a column chromatography method.
References
- 1. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of Naphthalene Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chromatographic separation of naphthalene isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating naphthalene isomers?
A1: The most frequently used stationary phase for the separation of naphthalene and its isomers is a reversed-phase C18 (ODS) column.[1][2] These columns provide excellent hydrophobic selectivity, which is ideal for separating non-polar to moderately polar aromatic hydrocarbons. For specific isomer pairs that are difficult to resolve, columns with alternative selectivities, such as phenyl-based columns, may offer enhanced separation through π-π interactions.[3]
Q2: How does the organic modifier in the mobile phase affect the separation?
A2: In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase decreases the retention time of naphthalene isomers.[1] This is because the isomers have a higher affinity for the non-polar stationary phase; a more organic (and thus less polar) mobile phase will elute them more quickly. Fine-tuning the organic modifier percentage is a critical step in optimizing the resolution between closely eluting isomers.
Q3: What is the impact of mobile phase pH on the separation?
A3: For neutral isomers like naphthalene or diisopropylnaphthalene, pH has a minimal effect. However, for ionizable isomers such as naphthols or naphthyl sulfates, pH is a critical parameter.[4][5] Adjusting the pH can change the ionization state of the analytes, which significantly alters their retention behavior and selectivity. A change of as little as 0.1 pH units can result in a significant retention time shift for ionizable compounds.[6]
Q4: Can column temperature be used to optimize the separation of naphthalene isomers?
A4: Yes, adjusting the column temperature can be an effective optimization tool. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1] This can also alter the selectivity between certain isomer pairs. For instance, an ideal separation of some polycyclic aromatic hydrocarbons (PAHs), including naphthalene, was achieved at 60°C.[1][2]
Q5: Why is it so difficult to separate certain isomers like 2,6- and 2,7-diisopropylnaphthalene (DIPN)?
A5: Certain isomers, such as 2,6-DIPN and 2,7-DIPN, have very similar physical and chemical properties, including their hydrophobicity and boiling points, which makes them challenging to separate using standard chromatographic methods.[7][8] Achieving baseline separation often requires highly optimized methods, potentially involving specialized columns, comprehensive two-dimensional gas chromatography (GCxGC), or advanced HPLC techniques.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of naphthalene isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Column temperature is not optimal. 4. pH is not suitable for ionizable isomers. | 1. Optimize the organic modifier-to-buffer ratio. A lower organic content will increase retention and may improve resolution. 2. Ensure a C18 or other appropriate column is being used. Consider a phenyl column for enhanced π-π interactions.[3] 3. Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 60°C) to observe changes in selectivity.[1] 4. For ionizable isomers (e.g., naphthols), adjust the mobile phase pH to ensure all analytes are in a single, non-ionized form.[6] |
| Variable or Drifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Air trapped in the pump. 3. Fluctuations in column temperature. 4. Column degradation. | 1. Prepare mobile phase fresh daily and ensure it is thoroughly mixed and degassed. If using a gradient mixer, verify its performance.[6] 2. Purge the pump to remove any trapped air bubbles.[9] 3. Use a reliable column oven to maintain a constant temperature.[9] 4. Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Peak Tailing or Fronting | 1. Column overload. 2. Active sites on the stationary phase (silanol interactions). 3. Incompatible injection solvent. | 1. Dilute the sample or inject a smaller volume.[9] 2. Ensure the mobile phase pH is appropriate to suppress silanol activity (typically pH 3-7 for C18 columns). 3. Dissolve the sample in the mobile phase whenever possible.[9] |
| High System Backpressure | 1. Obstruction in the column or tubing. 2. Precipitated buffer in the mobile phase. 3. Particulate matter from the sample. | 1. Remove the column and check the system pressure. If normal, the column is likely clogged. Reverse and flush the column (disconnected from the detector).[9] 2. Ensure the buffer concentration is soluble in the chosen organic modifier percentage. 3. Use a guard column and filter all samples through a 0.45 µm or 0.22 µm filter before injection.[6] |
Quantitative Data Summary
The following tables summarize experimental data for the separation of naphthalene and related compounds under various conditions.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Naphthalene Retention Time (min) | Acenaphthylene Retention Time (min) | Pyrene Retention Time (min) |
| 55 | 6.42 | 8.11 | 14.23 |
| 60 | 5.10 | 6.80 | 11.50 |
| 70 | 4.30 | 5.40 | 8.20 |
| 80 | 3.20 | 4.10 | 6.50 |
| Conditions: ODS-C18 column (150x4.6 mm), 0.01M phosphate buffer at pH 4.7, 25°C, 1 ml/min flow rate. Data extracted from a study on PAH separation.[1] |
Table 2: Effect of Column Temperature on Retention Time
| Temperature (°C) | Naphthalene Retention Time (min) | Acenaphthylene Retention Time (min) | Pyrene Retention Time (min) |
| 30 | 3.10 | 3.90 | 6.10 |
| 40 | 2.90 | 3.60 | 5.50 |
| 50 | 2.60 | 3.20 | 4.80 |
| 60 | 2.20 | 2.80 | 4.10 |
| Conditions: ODS-C18 column (150x4.6 mm), 80:20 (v/v) acetonitrile:0.01M phosphate buffer at pH 6, 1 ml/min flow rate. Data extracted from a study on PAH separation.[1] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Naphthalene Isomer Separation
This protocol provides a starting point for developing a separation method for naphthalene and its isomers.
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of naphthalene isomers in a suitable solvent like ethanol or acetonitrile.[5]
-
Create a mixed standard solution by combining aliquots of the individual stock solutions.
-
Dilute samples with the mobile phase to ensure compatibility and prevent peak distortion.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Conditions:
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention time and resolution of each isomer.
-
If resolution is inadequate, systematically adjust the mobile phase composition (e.g., vary the acetonitrile percentage from 55% to 80%) or the column temperature.[1]
-
Visualizations
The following diagrams illustrate common workflows and logical troubleshooting steps for the chromatographic separation of naphthalene isomers.
Caption: A typical workflow for developing and optimizing an HPLC method.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Comparative Analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine and Other Naphthalenylethanamines for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, naphthalenylethanamine derivatives represent a significant class of compounds with pronounced activity at various G-protein coupled receptors (GPCRs), particularly serotonin and melatonin receptors. This guide provides a comparative analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine and its structural isomers, delving into their structure-activity relationships (SAR), potential receptor interactions, and the experimental methodologies crucial for their evaluation. While specific experimental data for this compound is not extensively available in public literature, this analysis extrapolates from data on closely related analogues to provide a predictive comparison.
Introduction to Naphthalenylethanamines
Naphthalenylethanamines are a class of organic compounds characterized by a naphthalene ring system linked to an ethylamine side chain. Variations in the substitution pattern on the naphthalene ring, particularly the position of the methoxy group, can significantly influence the compound's pharmacological profile, including its binding affinity, selectivity, and functional activity at different receptor subtypes. A notable example is 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key precursor in the synthesis of the antidepressant Agomelatine, which exhibits high affinity for melatonin (MT1 and MT2) receptors and antagonist activity at the serotonin 5-HT2C receptor.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of methoxy-substituted naphthalenylethanamines is intrinsically linked to the spatial arrangement of the methoxy group and the ethylamine side chain on the naphthalene scaffold.
Key SAR Observations:
-
Position of the Methoxy Group: The location of the methoxy group is a critical determinant of receptor affinity and selectivity. For instance, in melatonin receptor ligands, a methoxy group at the 5-position of an indole ring (bioisosteric to certain positions on the naphthalene ring) is crucial for high affinity.[1] The 7-methoxy substitution in the naphthalene ring of Agomelatine contributes to its potent melatonergic activity. It is plausible that the 2-methoxy substitution in this compound would result in a distinct receptor interaction profile compared to the 7-methoxy isomer.
-
N-Acetylation: The presence of an N-acetyl group on the ethylamine side chain can significantly impact activity. For melatonin analogues, the N-acetyl group is important for agonist activity at melatonin receptors.[2] The conversion of 2-(7-Methoxynaphthalen-1-yl)ethanamine to Agomelatine via N-acetylation underscores this principle.
-
Aromatic Core: The naphthalene ring itself serves as a crucial scaffold for interaction with the receptor binding pocket. Compared to indole-based compounds like melatonin, naphthalene derivatives may exhibit different binding kinetics and selectivity profiles due to variations in their electronic and steric properties.[3]
Comparative Pharmacological Profile (Predicted)
Based on the established SAR of related compounds, we can predict the likely pharmacological characteristics of this compound in comparison to other isomers.
| Compound | Predicted Primary Target(s) | Predicted Affinity Profile | Predicted Functional Activity |
| This compound | Melatonin and Serotonin Receptors | Likely to exhibit affinity for melatonin (MT1/MT2) and serotonin (e.g., 5-HT2C) receptors. The specific affinity values are expected to differ from the 7-methoxy isomer due to altered steric and electronic interactions within the receptor binding pocket. | May act as an agonist or antagonist depending on the receptor subtype and the specific binding conformation adopted. Functional assays would be required to determine its intrinsic activity. |
| 2-(7-Methoxynaphthalen-1-yl)ethanamine | Melatonin and Serotonin Receptors | Precursor to Agomelatine, which has high affinity for MT1/MT2 receptors (Ki in the sub-nanomolar range) and moderate affinity for 5-HT2C receptors. | The N-acetylated form (Agomelatine) is a potent agonist at MT1/MT2 receptors and an antagonist at 5-HT2C receptors. |
| 2-(Naphthalen-1-yl)ethanamine | Serotonin/Dopamine Receptors | Generally lower affinity for melatonin receptors compared to methoxy-substituted analogs. May exhibit more pronounced interactions with other monoamine receptors. | Functional activity would be highly dependent on the specific receptor subtype. |
Experimental Protocols
To empirically determine the pharmacological profile of this compound and its analogues, the following experimental protocols are essential.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Protocol for Melatonin Receptor (MT1/MT2) Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
-
Radioligand: [³H]-Melatonin or [¹²⁵I]-2-Iodomelatonin is used as the radioligand.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., melatonin).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.[4]
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol for cAMP Functional Assay for Gαi-coupled Receptors (e.g., MT1, MT2, 5-HT1A):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human MT1) are cultured to confluence.
-
Assay Medium: The assay is typically performed in a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen) or a reporter gene assay.
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified, and EC50 (for agonists) or IC50 (for antagonists) values are determined.[5][6]
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
General Protocol for a Preclinical Pharmacokinetic Study in Rodents:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the terminal time point.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as:
Visualizations
Signaling Pathway of Melatonin and Serotonin Receptors
Caption: Generalized signaling pathways for naphthalenylethanamines at melatonin and serotonin receptors.
Experimental Workflow for Receptor Binding Assay
Caption: A typical workflow for a radioligand receptor binding assay.
Experimental Workflow for Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
While direct experimental data for this compound remains scarce, a comparative analysis based on the well-established structure-activity relationships of related naphthalenylethanamines provides valuable insights into its potential pharmacological profile. It is anticipated that this compound will interact with melatonin and serotonin receptors, with its specific affinity and functional activity being highly dependent on the 2-methoxy substitution pattern. The experimental protocols detailed herein provide a robust framework for the empirical characterization of this and other novel naphthalenylethanamine derivatives, which is a critical step in the drug discovery and development process. Further research is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for substrates and inhibitors of pineal 5-hydroxytryptamine-N-acetyltransferase: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard 77301-42-9 [sigmaaldrich.com]
- 8. 51972-94-2|2-(2-Methoxynaphthalen-1-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
A Comparative Guide to the Structural Validation of 2-(2-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of 2-(2-Methoxynaphthalen-1-yl)ethanamine. While 2D Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for elucidating the intricate structure of this molecule in solution, a multi-faceted approach employing various analytical techniques is often essential for unambiguous confirmation. This document details the expected data from 2D NMR experiments (COSY, HSQC, and HMBC), outlines the experimental protocols, and compares this methodology with alternative techniques such as Mass Spectrometry, FT-IR and UV-Vis Spectroscopy, and X-ray Crystallography.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By correlating nuclear spins through chemical bonds or space, 2D NMR provides a detailed connectivity map of the molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to confirm the arrangement of protons and carbons.
Predicted 2D NMR Data
The following tables summarize the expected 2D NMR correlations for this compound. These predictions are based on the known chemical structure and typical chemical shift values for similar molecular fragments.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ ppm, approx.) | Correlating Proton(s) (δ ppm, approx.) |
| H-3' (aromatic) | H-4' (aromatic) |
| H-4' (aromatic) | H-3' (aromatic) |
| H-5' (aromatic) | H-6' (aromatic) |
| H-6' (aromatic) | H-5', H-7' (aromatic) |
| H-7' (aromatic) | H-6', H-8' (aromatic) |
| H-8' (aromatic) | H-7' (aromatic) |
| H-1 (aliphatic CH₂) | H-2 (aliphatic CH₂) |
| H-2 (aliphatic CH₂) | H-1 (aliphatic CH₂) |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Carbon (δ ppm, approx.) | Attached Proton(s) (δ ppm, approx.) |
| C-3' (aromatic CH) | H-3' (aromatic) |
| C-4' (aromatic CH) | H-4' (aromatic) |
| C-5' (aromatic CH) | H-5' (aromatic) |
| C-6' (aromatic CH) | H-6' (aromatic) |
| C-7' (aromatic CH) | H-7' (aromatic) |
| C-8' (aromatic CH) | H-8' (aromatic) |
| C-1 (aliphatic CH₂) | H-1 (aliphatic) |
| C-2 (aliphatic CH₂) | H-2 (aliphatic) |
| OCH₃ (methoxy) | H of OCH₃ |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ ppm, approx.) | Correlating Carbon(s) (2-3 bonds) (δ ppm, approx.) |
| H-1 (aliphatic CH₂) | C-1', C-8a', C-2 |
| H-2 (aliphatic CH₂) | C-1 |
| H-3' (aromatic) | C-1', C-2', C-4a' |
| H-4' (aromatic) | C-2', C-8a' |
| H-5' (aromatic) | C-7', C-8a' |
| H-8' (aromatic) | C-1', C-6', C-8a' |
| H of OCH₃ | C-2' |
Experimental Protocols for 2D NMR
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a probe for inverse detection is recommended.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] The spectrum displays the ¹H NMR spectrum on both axes, with cross-peaks indicating coupled protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[1][2] It is highly sensitive as it is a proton-detected experiment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds, which is crucial for piecing together the carbon skeleton and linking different spin systems.[1][2]
Comparative Analysis of Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom connectivity (C-H, H-H, long-range C-H). Stereochemical information (via NOESY). | Provides a complete solution-state structure. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state. Bond lengths and angles.[3][4] | Provides the absolute structure. Gold standard for structural determination. | Requires a suitable single crystal, which can be difficult to grow. Structure may differ from solution-state. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[5][6] | High sensitivity, requires very little sample. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O, aromatic C-H).[7][8][9] | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. Spectrum can be complex. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation in the molecule.[10][11] | Simple and fast. Can be used for quantitative analysis.[12] | Provides limited structural information. Broad absorption bands may not be specific. |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical workflow of the 2D NMR analysis and the key correlations for confirming the structure of this compound.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The structural validation of this compound is most comprehensively achieved through 2D NMR spectroscopy, which provides a detailed map of atomic connectivity. Techniques such as COSY, HSQC, and HMBC are instrumental in confirming the arrangement of the naphthalene core, the ethanamine sidechain, and the methoxy group. For unequivocal proof of structure, especially in the solid state, X-ray crystallography is the gold standard. Supporting data from Mass Spectrometry, FT-IR, and UV-Vis spectroscopy provide complementary information regarding molecular weight, functional groups, and electronic properties, respectively. The selection of techniques will depend on the specific requirements of the research, sample availability, and the desired level of structural detail.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img.antpedia.com [img.antpedia.com]
Unraveling the Biological Potency of Naphthalene's Isomers: A Comparative Guide to 1- and 2-Substituted Derivatives
A comprehensive analysis of 1- and 2-substituted naphthalene derivatives reveals that the seemingly subtle shift in substituent position can profoundly impact their biological activity. This guide provides a comparative overview of their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, supported by experimental data, to aid researchers and drug development professionals in navigating the structure-activity relationships of this versatile scaffold.
The naphthalene core, a simple bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects. The point of substitution on the naphthalene ring—be it the alpha (1-position) or beta (2-position)—plays a pivotal role in determining the molecule's interaction with biological targets, thereby influencing its efficacy and mechanism of action. This guide synthesizes findings from various studies to offer a clear comparison of the biological activities of these two classes of isomers.
Anticancer Activity: A Tale of Two Positions
In the realm of oncology, both 1- and 2-substituted naphthalene derivatives have demonstrated significant potential, with the substitution pattern often dictating the potency and cellular targets.
For instance, a study on sulfonamide derivatives bearing a naphthalene moiety highlighted a 1-substituted compound, specifically with a naphthalen-1-yl moiety, as a potent antiproliferative agent against MCF-7 and A549 cancer cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively[1]. In contrast, a comparative study of naphthalene-chalcone hybrids revealed that a 2-substituted derivative (compound 2j) exhibited notable activity against the A549 cell line with an IC50 of 7.835 ± 0.598 μM[2]. While these are different molecular scaffolds, they suggest that both substitution patterns can lead to potent anticancer agents, with the overall structure of the molecule being a key determinant.
Furthermore, a series of naphthalene-substituted triazole spirodienones showed remarkable in vitro cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar range[3]. Although this study did not directly compare 1- and 2-substituted analogues, it underscores the potential of the naphthalene scaffold in developing potent anticancer drugs.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion, making it a prime target for anticancer therapies. Several naphthalene derivatives have been shown to inhibit this pathway. The constitutive activation of STAT3, often initiated by cytokines like IL-6 binding to their receptors and subsequent activation of Janus kinases (JAKs), leads to the transcription of genes involved in tumorigenesis. Naphthalene-based inhibitors can interfere with this cascade at various points, such as by blocking the phosphorylation of STAT3 or preventing its dimerization and nuclear translocation.
Figure 1. The STAT3 signaling pathway and potential inhibition by naphthalene derivatives.
Anti-inflammatory and Antioxidant Effects: A Subtle Distinction
The position of substitution also influences the anti-inflammatory and antioxidant properties of naphthalene derivatives. A study investigating the anti-inflammatory activity of various synthetic naphthalene derivatives found that a 1-substituted derivative, 2-hydroxymethyl-1-naphthol diacetate (TAC), showed the highest potency in inhibiting lysozyme release from rat neutrophils[4][5]. The same study noted that substitution at either the 1- or 2-position, with the exception of TAC, was generally unfavorable for inhibiting phorbol myristate acetate (PMA)-stimulated neutrophil activity[4][5].
In terms of antioxidant activity, a direct comparison of 1-naphthol and 2-naphthol revealed interesting differences. While 1-naphthol exhibited higher radical scavenging activity than 2-naphthol, sulfate conjugation significantly reduced the antioxidant capacity of 1-naphthol (by 5.60 to 7.35-fold)[6]. In contrast, the sulfated form of 2-naphthol retained a comparable level of antioxidant activity to its parent compound[6]. This suggests that the metabolic fate of these isomers can significantly alter their biological effects.
Antimicrobial Activity: The Advantage of the 2-Position
In the fight against microbial pathogens, the positioning of substituents on the naphthalene ring appears to be a critical factor. A review of the antimicrobial activity of lactoferricin derivatives containing naphthalene moieties concluded that 2-naphthyl (2-Nal) peptides display higher antimicrobial activity than 1-naphthyl (1-Nal) peptides [7]. The proposed reason for this is the more elongated shape of the 2-Nal side chain, allowing for deeper penetration into the bacterial cell membrane[7].
Furthermore, a study on naphthalene-chalcone hybrids showed that a 2-substituted derivative (compound 2j) demonstrated the highest anticandidal activity against Candida albicans and Candida krusei[2]. These findings suggest that for antimicrobial applications, the 2-position on the naphthalene ring may be a more favorable point of substitution.
Enzyme Inhibition: A Target-Dependent Phenomenon
Naphthalene derivatives have been explored as inhibitors of various enzymes, with the substitution pattern influencing both potency and selectivity.
For cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs, certain naphthalene derivatives have shown inhibitory activity against both COX-1 and COX-2[8][9]. However, a clear preference for 1- versus 2-substitution is not consistently reported and appears to be dependent on the overall molecular structure.
In the context of deubiquitinases, a series of naphthalene derivatives were identified as inhibitors of USP7, a promising target for anticancer therapies[10]. Similarly, for peptidyl arginine deiminase 4 (PAD4), another cancer-related enzyme, hydroxyl-substituted naphthalene derivatives showed prominent inhibitory potency[11].
A study on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, identified a 2-substituted naphthalene-chalcone hybrid (compound 2j) as a potent inhibitor with an IC50 of 0.098 ± 0.005 μM[2].
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following table summarizes the quantitative data on the biological activities of various 1- and 2-substituted naphthalene derivatives from the cited literature.
| Compound Class | Substitution | Biological Target/Assay | Cell Line/Organism | Activity (IC50/Ki/MIC/EC50) | Reference |
| Sulfonamide Derivative | 1-Naphthyl | Antiproliferative | MCF-7 | 0.51 ± 0.03 µM | [1] |
| A549 | 0.33 ± 0.01 µM | [1] | |||
| Naphthalene-Chalcone Hybrid | 2-Substituted (2j) | Antiproliferative | A549 | 7.835 ± 0.598 μM | [2] |
| Anticandidal | C. albicans | MIC50 = 15.625 μg/mL | [2] | ||
| C. krusei | MIC50 = 15.625 μg/mL | [2] | |||
| VEGFR-2 Inhibition | - | IC50 = 0.098 ± 0.005 μM | [2] | ||
| Naphthol Derivative (TAC) | 1-Substituted | L-type Ca2+ Current Inhibition | NG105-18 | IC50 = 0.8 μM | [4][5] |
| 1-Naphthol | 1-Substituted | Radical Scavenging (DPPH) | - | EC50 = 1.6 mM | [6] |
| 2-Naphthol | 2-Substituted | Radical Scavenging (DPPH) | - | EC50 = 2.4 mM | [6] |
| 1-Naphthyl Sulfate | 1-Substituted | Radical Scavenging (DPPH) | - | EC50 = 11.2 mM | [6] |
| 2-Naphthyl Sulfate | 2-Substituted | Radical Scavenging (DPPH) | - | EC50 = 2.5 mM | [6] |
| 5-HT4 Receptor Ligand (Compound 8) | N/A | 5-HT4 Receptor Binding | - | Ki = 6 nM | [12] |
| PAD4 Inhibitor (Compound 13) | Naphthalene-based | PAD4 Inhibition | - | IC50 = 0.240 ± 0.017 μM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently used to assess the biological activity of naphthalene derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2. A simplified workflow of the MTT cell viability assay.
Enzyme Inhibition Assay (Example: Cyclooxygenase Inhibition)
Enzyme inhibition assays are used to determine the ability of a compound to reduce the activity of a specific enzyme. For COX enzymes, this is often measured by quantifying the production of prostaglandins.
Protocol Summary:
-
Enzyme Preparation: Purify or obtain commercially available COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a cofactor (e.g., hematin), and the test compound (naphthalene derivative) at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 37°C).
-
Termination: Stop the reaction, often by adding an acid.
-
Quantification: Quantify the product (e.g., prostaglandin E2) using methods like ELISA or LC-MS.
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Receptor Binding Assay
Receptor binding assays measure the affinity of a ligand (in this case, a naphthalene derivative) for a specific receptor. This is often done using a radiolabeled ligand in a competitive binding format.
Protocol Summary:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (naphthalene derivative).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Conclusion
The biological activity of naphthalene derivatives is intricately linked to the position of substitution on the aromatic core. While both 1- and 2-substituted derivatives have yielded promising candidates in various therapeutic areas, some general trends emerge. For antimicrobial activity, the 2-position appears to be advantageous, potentially due to favorable steric properties that facilitate membrane interaction. In contrast, for anticancer and anti-inflammatory activities, the optimal substitution pattern is less clear-cut and is highly dependent on the specific molecular scaffold and the biological target.
The data presented in this guide underscore the importance of systematic structure-activity relationship studies in drug discovery. By carefully considering the positional isomerism of the naphthalene scaffold, researchers can more effectively design and optimize novel therapeutic agents with enhanced potency and selectivity. The provided experimental protocols serve as a foundation for the continued exploration and validation of the biological potential of this versatile class of compounds.
References
- 1. Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. afribary.com [afribary.com]
- 12. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Studies of Methoxynaphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Methoxynaphthalene derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer and anti-inflammatory effects. Quantitative Structure-Activity Relationship (QSAR) modeling plays a pivotal role in rationally designing and optimizing these derivatives by establishing a mathematical correlation between their chemical structures and biological activities. This guide provides a comparative overview of QSAR studies on methoxynaphthalene derivatives, presenting key quantitative data, experimental protocols, and logical workflows to aid researchers in this field.
Comparative Analysis of QSAR Models
The predictive power of a QSAR model is paramount for its utility in virtual screening and lead optimization. Below is a summary of representative QSAR models developed for methoxynaphthalene derivatives, highlighting the statistical parameters that validate their robustness and predictive capacity.
Anticancer Activity
QSAR studies on methoxynaphthalene derivatives as anticancer agents have focused on identifying the key molecular features that contribute to their cytotoxicity against various cancer cell lines.
| QSAR Model | Target | Key Molecular Descriptors | r² | q² | Reference |
| 2D-QSAR | Colon Cancer Cell Line (HCT-116) | BCUT_SMR_3, vsurf_Wp6 | Data not available | Data not available | [1] |
| 3D-QSAR (CoMFA) | Dihydrofolate Reductase (DHFR) | Steric and Electrostatic Fields | 0.903 | 0.530 | [2] |
| 3D-QSAR (CoMSIA) | Dihydrofolate Reductase (DHFR) | Steric, Electrostatic, Hydrophobic, H-bond Donor Fields | 0.909 | 0.548 | [2] |
Note: Specific quantitative data for the 2D-QSAR model on the colon cancer cell line were not fully detailed in the available literature. CoMFA and CoMSIA models were developed for a series of antifolate agents, which can include naphthalene-like structures, and are presented here as a comparative example of 3D-QSAR applications.
Anti-inflammatory Activity
The anti-inflammatory potential of methoxynaphthalene derivatives, particularly those related to naproxen, has been a subject of several QSAR investigations aiming to enhance their cyclooxygenase (COX) inhibitory activity while minimizing gastrointestinal side effects.
| QSAR Model | Target | Key Molecular Descriptors | r² | q² | Reference |
| 2D-QSAR | COX-2 Inhibition | BCUT_SMR_3, vsurf_Wp6 | Data not available | Data not available | [1] |
Note: The available literature on 2D-QSAR for anti-inflammatory methoxynaphthalene derivatives did not provide comprehensive quantitative tables. The identified descriptors, however, point towards the importance of steric and electronic properties.
Experimental Protocols in QSAR Studies
The development of a robust and predictive QSAR model follows a systematic workflow. The following sections detail the typical experimental protocols employed in the QSAR analysis of methoxynaphthalene derivatives.
Dataset Preparation and Curation
-
Compound Selection: A dataset of methoxynaphthalene derivatives with experimentally determined biological activities (e.g., IC₅₀, GI₅₀) against a specific target is compiled.
-
Data Curation: The biological activity data is converted to a logarithmic scale (e.g., pIC₅₀) to ensure a more normal distribution. The chemical structures are checked for correctness and standardized.
-
Data Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.[3]
Molecular Descriptor Calculation
-
Structural Input: The 2D or 3D structures of the methoxynaphthalene derivatives are generated and optimized using computational chemistry software.
-
Descriptor Classes: A wide range of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, bond counts.
-
2D Descriptors: Topological indices (e.g., Balaban index, Randic index), connectivity indices, and electrotopological state (E-state) indices.
-
3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume) and steric parameters (e.g., Verloop parameters).
-
Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges calculated using semi-empirical or ab initio methods.[4][5]
-
Model Development and Validation
-
Feature Selection: To avoid overfitting and to build a parsimonious model, a subset of the most relevant descriptors is selected using techniques like genetic algorithms, stepwise multiple linear regression, or principal component analysis.
-
Model Building: A mathematical relationship between the selected descriptors and the biological activity is established using statistical methods such as:
-
Multiple Linear Regression (MLR): For linear relationships.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.[6]
-
Machine Learning Algorithms: Support Vector Machines (SVM), k-Nearest Neighbors (kNN), and Artificial Neural Networks (ANN) for capturing non-linear relationships.
-
-
Internal Validation: The robustness of the model is assessed using cross-validation techniques, most commonly the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q²).[6]
-
External Validation: The predictive power of the model is evaluated by using it to predict the biological activities of the compounds in the test set. The predictive ability is quantified by the predictive r² (pred_r²).[7]
-
Applicability Domain (AD): The AD of the developed QSAR model is defined to ensure that predictions for new compounds are reliable. This is the chemical space of the training set, and predictions for compounds falling outside this domain are considered extrapolations and may be unreliable.
Visualizing QSAR Workflows and Signaling Pathways
To better illustrate the logical flow of a QSAR study and the potential biological context of methoxynaphthalene derivatives' activity, the following diagrams are provided.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Inhibition of the cyclooxygenase (COX) pathway by methoxynaphthalene derivatives.
References
- 1. Naproxenylamino acid derivatives: Design, synthesis, docking, QSAR and anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
in vitro testing of 2-(2-Methoxynaphthalen-1-yl)ethanamine against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of selected methoxynaphthalene derivatives. Due to the limited availability of public data on the specific compound 2-(2-Methoxynaphthalen-1-yl)ethanamine, this report focuses on structurally related analogs that have been evaluated against various cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected methoxynaphthalene derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Naphthalen-1-yloxyacetamide derivative 5c | MCF-7 (Breast) | MTT | 2.33 | [1][2] |
| Naphthalen-1-yloxyacetamide derivative 5d | MCF-7 (Breast) | MTT | 3.03 | [1][2] |
| Naphthalen-1-yloxyacetamide derivative 5e | MCF-7 (Breast) | MTT | 7.39 | [1][2] |
| 6-Methoxynaphthalene derivative 6b | HCT-116 (Colon) | Not Specified | Promising | [3][4][5] |
| 6-Methoxynaphthalene derivative 6c | HCT-116 (Colon) | Not Specified | Promising | [3][4][5] |
| 6-Methoxynaphthalene derivative 6d | HCT-116 (Colon) | Not Specified | Promising | [3][4][5] |
| 6-Methoxynaphthalene derivative 16 | HCT-116 (Colon) | Not Specified | Promising | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are outlined below. These protocols provide a foundation for reproducing and expanding upon the presented findings.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.
2. SRB (Sulphorhodamine B) Assay
This assay is another common method for determining cell density based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
2. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Mechanism of Action Studies
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of drug action.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro testing of anticancer compounds.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by methoxynaphthalene derivatives.[1][2]
Disclaimer: The information provided in this guide is for research and informational purposes only. The absence of data for this compound does not preclude its potential biological activity. Further investigation into this specific compound and its analogs is warranted.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to 2-(2-Methoxynaphthalen-1-yl)ethanamine
A comprehensive evaluation of synthetic strategies is crucial for the efficient production of 2-(2-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of the antidepressant drug Agomelatine. This guide provides a comparative analysis of various synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has been approached from several different starting materials, each with its own set of advantages and disadvantages in terms of overall yield, cost of reagents, and reaction conditions. Below is a summary of the most common synthetic strategies.
| Starting Material | Key Intermediates | Key Reactions | Overall Yield (%) | Reference |
| 2-Naphthol | 2-Naphthyl acetate, 2-Chloro-1-(2-methoxy-1-naphthyl)ethanone, 2-Chloro-1-(2-methoxy-1-naphthyl)ethanol | Friedel-Crafts acylation, Reduction, Nucleophilic substitution | Not explicitly stated for the amine, but the final drug Agomelatine is prepared. | [1] |
| Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 2-(7-Methoxynaphthalen-1-yl)ethanol, 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate, 1-(2-Azidoethyl)-7-methoxynaphthalene | Reduction, Mesylation, Azidation, Reduction | 63% (for Agomelatine) | [2] |
| 7-Methoxy-1-tetralone | (7-Methoxy-1-naphthyl)acetonitrile | Knoevenagel condensation, Aromatization, Reduction | Not explicitly stated for the amine, but a 5-step synthesis to Agomelatine is described. | [3][4] |
Visualization of Synthetic Pathways
The following diagram illustrates the different synthetic approaches to this compound, highlighting the key starting materials and intermediate steps.
Caption: Comparison of synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for key reactions in the synthesis of this compound are provided below.
Route 2: From Ethyl 2-(7-methoxynaphthalen-1-yl)acetate
This route involves the reduction of an ester to an alcohol, followed by conversion to a mesylate, then an azide, and finally reduction to the desired amine.[2]
Step 1: Reduction of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate to 2-(7-Methoxynaphthalen-1-yl)ethanol
-
To a solution of ethyl-2-(7-methoxynaphthalen-1-yl)acetate in dry THF, Lithium Aluminium Hydride (LiAlH4) is added.
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted to yield 2-(7-methoxynaphthalen-1-yl)ethanol.
Step 2: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate
-
2-(7-Methoxynaphthalen-1-yl)ethanol is dissolved in Dichloromethane (CH2Cl2).
-
Triethylamine and methanesulfonyl chloride are added to the solution.
-
The reaction is stirred, and upon completion, the product, 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate, is isolated. A yield of 93% has been reported for this step.[2]
Step 3: Synthesis of 1-(2-Azidoethyl)-7-methoxynaphthalene
-
The mesylate from the previous step is reacted with sodium azide in a suitable solvent like DMF.
-
The reaction mixture is heated, and the product is isolated after an aqueous workup.
Step 4: Reduction of 1-(2-Azidoethyl)-7-methoxynaphthalene to 2-(7-Methoxynaphthalen-1-yl)ethanamine
-
To a solution of the azide and ammonium chloride in an ethanol-water mixture, zinc powder is added.
-
The reaction mixture is stirred vigorously at room temperature.
-
After completion, the product is extracted with ethyl acetate to afford 2-(7-methoxynaphthalen-1-yl)ethanamine.[2]
Route 3: From 7-Methoxy-1-tetralone
This approach utilizes a Knoevenagel condensation followed by aromatization and reduction.[3][4]
Step 1: Synthesis of (7-Methoxy-1-naphthyl)acetonitrile
-
7-Methoxy-1-tetralone is reacted with cyanoacetic acid in the presence of a suitable base and solvent. This is a Knoevenagel condensation.
-
The intermediate product is then aromatized. One method involves dehydrogenation using a catalyst like Pd/C in a high-boiling solvent such as toluene.[4]
Step 2: Reduction of (7-Methoxy-1-naphthyl)acetonitrile to 2-(7-Methoxynaphthalen-1-yl)ethanamine
-
The nitrile is reduced to the primary amine. A common method is using a reducing agent like Lithium Aluminium Hydride (LiAlH4) in an ethereal solvent like THF.
-
The reaction is performed under anhydrous conditions, followed by a careful workup to hydrolyze the intermediate imine and liberate the amine.
Discussion
The choice of synthetic route will depend on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available.
-
Route 1 (from 2-Naphthol) is a linear synthesis that starts from an inexpensive and readily available material.[1] However, it involves a Friedel-Crafts acylation which may require careful optimization to control regioselectivity and prevent side reactions.
-
Route 2 (from Ethyl 2-(7-methoxynaphthalen-1-yl)acetate) offers a high overall yield for the final drug product, Agomelatine.[2] The reactions involved are generally clean and high-yielding. However, this route involves the use of azides, which are potentially explosive and require careful handling.
-
Route 3 (from 7-Methoxy-1-tetralone) is a convergent approach that builds the desired carbon skeleton efficiently.[3][4] The Knoevenagel condensation and subsequent aromatization are key steps that can be high-yielding. The reduction of the nitrile is a standard transformation.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application. The provided experimental protocols offer a starting point for laboratory implementation.
References
Validation of an Analytical Method for 2-(2-Methoxynaphthalen-1-yl)ethanamine Using a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for 2-(2-Methoxynaphthalen-1-yl)ethanamine using a reference standard. It offers a comparative analysis of expected performance for a validated HPLC-UV method against a hypothetical alternative, supported by experimental protocols and data presented in a clear, tabular format. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.
Comparison of Analytical Method Performance
The performance of a validated analytical method is critical for ensuring the quality and consistency of pharmaceutical products. Below is a comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a hypothetical alternative method for the analysis of this compound.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | Validated HPLC-UV Method | Alternative Method (Hypothetical) |
| Specificity | Peak purity > 0.999; No interference from blank, placebo, or degradation products | Potential interference from related substances or degradation products |
| Linearity Range | 1 - 100 µg/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.990 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 µg/mL |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and flow rate | Significant variation in results with minor changes in method parameters |
Experimental Protocols
Detailed methodologies for the key experiments in the validation of the HPLC-UV method are provided below. These protocols are based on established guidelines for analytical method validation.[1][2][3]
System Suitability
Objective: To ensure the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of this compound reference standard at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Acceptance Criteria:
-
%RSD of peak area ≤ 1.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 1.5
-
Theoretical plates > 2000
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.
Procedure:
-
Inject a blank (mobile phase), a placebo solution, and a standard solution of this compound.
-
Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples to evaluate for any co-eluting peaks with the main analyte peak.
-
Peak purity analysis should be performed using a photodiode array (PDA) detector.
Acceptance Criteria:
-
No significant interference at the retention time of the analyte peak in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from any degradation product peaks.
-
Peak purity index should be greater than 0.999.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound reference standard at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo solutions spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be between 98.0% and 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the this compound reference standard at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the %RSD for the results of each study.
Acceptance Criteria:
-
%RSD for repeatability ≤ 1.0%.
-
%RSD for intermediate precision ≤ 1.5%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationship in reference standard-based analysis.
References
comparative docking studies of naphthalene derivatives with therapeutic targets
A deep dive into the therapeutic potential of naphthalene derivatives, this guide offers a comparative analysis of their in-silico docking performance against key therapeutic targets in cancer, Alzheimer's disease, and microbial infections. Supported by experimental data and detailed methodologies, we provide researchers, scientists, and drug development professionals with a comprehensive overview of these promising compounds.
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse biological activities.[1] Recent advances in computational drug design have enabled the rapid screening and evaluation of these compounds against various therapeutic targets. This guide summarizes the findings of several comparative docking studies, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and computational workflows.
Comparative Docking Performance of Naphthalene Derivatives
The following tables summarize the in-silico docking performance of various naphthalene derivatives against therapeutic targets implicated in cancer, Alzheimer's disease, and bacterial infections. The docking scores, typically representing binding affinity in kcal/mol, provide a quantitative measure of the interaction between the ligand (naphthalene derivative) and the target protein. Lower docking scores generally indicate a more favorable binding interaction.
Anticancer Therapeutic Targets
Naphthalene derivatives have been extensively investigated for their anticancer properties, targeting various proteins involved in cancer cell proliferation, survival, and metastasis.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Cell Line | IC50 (µg/mL) | Reference |
| 2-(bromomethyl) naphthalene | Thymidylate Synthase | -6.82 (Glide Score) | - | - | [1] |
| Naphthalene-Chalcone (3a) | Tubulin | -8.8 | MCF-7 | 331.05 | [2][3] |
| Naphthalene-Chalcone (3f) | Tubulin | -5.3 | MCF-7 | 222.70 | [2] |
| Naphthalene-Chalcone (3h) | Tubulin | -6.1 | MCF-7 | 468.14 | [2] |
| SMY002 | STAT3 SH2-domain | - | TNBC cells | - | [4][5] |
| Compound 13 | EGFR, CDK2 | - | Breast, Colon Carcinoma | 1.01, 1.22 | [6] |
Alzheimer's Disease Therapeutic Targets
In the context of Alzheimer's disease, naphthalene derivatives have shown promise in targeting key proteins associated with the disease's pathology, such as the tau protein and acetylcholinesterase (AChE).
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Triazole–Naphthalene (TND-4) | Phosphorylated Tau (6HRF) | -9.1 to -7.8 (range for 10 derivatives) | Hydrogen bonding, π–π interactions | [7] |
| Triazole–Naphthalene (TND-6) | Phosphorylated Tau (6HRF) | -9.1 to -7.8 (range for 10 derivatives) | Hydrogen bonding, π–π interactions | [7] |
| Triazole–Naphthalene (TND-9) | Phosphorylated Tau (6HRF) | -9.1 to -7.8 (range for 10 derivatives) | Hydrogen bonding, π–π interactions | [7] |
| Naphthalene Derivative (3a) | Acetylcholinesterase (AChE) | - | - | [8] |
Antimicrobial Therapeutic Targets
The emergence of drug-resistant microbes has spurred the search for novel antimicrobial agents. Naphthalene derivatives have demonstrated potential as inhibitors of essential bacterial enzymes.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Organism | MIC (µg/mL) | Reference |
| Amide-coupled Naphthalene (4g) | Bacterial RecA | - | E. coli, P. aeruginosa, S. aureus | 12.5 - 50 | [9] |
| Amide-coupled Naphthalene (4i) | Bacterial RecA | - | E. coli, P. aeruginosa, S. aureus | 12.5 - 50 | [9] |
| Amide-coupled Naphthalene (4j) | Bacterial RecA | - | E. coli, P. aeruginosa, S. aureus | 12.5 - 50 | [9] |
| Naphthoquinone (11) | MsrA/MsrB (3E0M) | -7.9 | Methicillin-resistant S. aureus | - | [10] |
| Naphthoquinone (9) | MsrA/MsrB (3E0M) | -7.6 | Methicillin-resistant S. aureus | - | [10] |
| Naphthoquinone (13) | MsrA/MsrB (3E0M) | -7.5 | Methicillin-resistant S. aureus | - | [10] |
Experimental Protocols
The in-silico docking studies cited in this guide generally follow a standardized computational workflow. The methodologies employed are crucial for obtaining reliable and reproducible results.
1. Ligand and Target Preparation:
-
Ligand Preparation: The 3D structures of the naphthalene derivatives are typically drawn using chemical drawing software like KingDraw or obtained from databases such as PubChem.[1] The structures are then optimized to their lowest energy conformation.
-
Target Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are usually removed, and polar hydrogen atoms are added to the protein structure.
2. Molecular Docking Simulation:
-
Software: A variety of molecular docking software is utilized, including AutoDock, PyRx, One-dock, and Molegro Virtual Docker.[1][11]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.
-
Docking Algorithm: The chosen software employs a specific algorithm to explore various conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
3. Analysis of Docking Results:
-
Binding Affinity: The docking score, representing the binding affinity, is the primary quantitative output.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. Visualization tools like Discovery Studio and LigPlot are often used for this purpose.[3]
4. ADMET Prediction:
-
Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) are often predicted using online tools like SwissADME to assess the drug-likeness of the compounds.[1]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 6. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2-Methoxynaphthalen-1-yl)ethanamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(2-Methoxynaphthalen-1-yl)ethanamine and its hydrochloride salt (CAS No. 139525-77-2), a compound often used in pharmaceutical research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles. |
| Hand Protection | Chemical-resistant protective gloves. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. |
| Respiratory Protection | A dust respirator should be used if handling the solid form, especially if dust can be generated. Work in a well-ventilated area, preferably in a laboratory fume hood.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Initial Spill Containment (in case of accidental release):
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
For liquid spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders.[2]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][3]
2. Waste Collection and Storage:
-
Collect all waste material (spilled substance, contaminated absorbent material, and any contaminated PPE) in a suitable, sealable, and clearly labeled waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
3. Official Disposal Procedure:
-
The primary method of disposal is to entrust the waste to a licensed and approved waste disposal company.[2]
-
Do not dispose of this chemical down the drain or into the environment.[1]
-
All disposal practices must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup by a certified waste disposal service.
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2-Methoxynaphthalen-1-yl)ethanamine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Methoxynaphthalen-1-yl)ethanamine was publicly available at the time of this writing. The following information is synthesized from the SDS of structurally similar compounds, including 2-Methoxynaphthalene, 2-(2-Methoxyphenoxy)ethylamine, and 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride. These guidelines are provided as a precautionary measure and must be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel before handling this chemical.
Potential Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful to health.
Personal Protective Equipment (PPE) Recommendations
A summary of recommended personal protective equipment is provided in the table below. This is a general guideline; the specific type and material of PPE should be selected based on the concentration and quantity of the chemical being used and the nature of the work being performed.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a lab coat, and closed-toe shoes. For extensive handling, consider impervious clothing. | Gloves must be inspected before use. Change gloves immediately if contaminated, torn, or punctured.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan for Safe Handling
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly labeled.
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible.[6] Review the operational plan and the location of all safety equipment before starting work.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: Avoid generating dust or aerosols.[2] If the compound is a solid, use appropriate tools to handle it. If it is a liquid, dispense it carefully to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[7]
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] Place the contaminated material into a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team.
-
Waste Collection: All waste materials containing this compound should be collected in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
